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7-Methoxy-4-methylquinolin-2-amine Documentation Hub

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  • Product: 7-Methoxy-4-methylquinolin-2-amine
  • CAS: 540481-96-7

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 7-Methoxy-4-methylquinolin-2-amine

Technical Whitepaper: 7-Methoxy-4-methylquinolin-2-amine Abstract 7-Methoxy-4-methylquinolin-2-amine is a substituted quinoline derivative belonging to the class of 2-aminoquinolines. Distinguished by its electron-donati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 7-Methoxy-4-methylquinolin-2-amine

Abstract

7-Methoxy-4-methylquinolin-2-amine is a substituted quinoline derivative belonging to the class of 2-aminoquinolines. Distinguished by its electron-donating methoxy group at the C7 position and a methyl group at C4, this molecule serves as a "privileged scaffold" in medicinal chemistry. It is structurally significant as a precursor for potential acetylcholinesterase (AChE) inhibitors, kinase inhibitors, and DNA-intercalating agents. This guide provides a comprehensive technical analysis of its structural dynamics (tautomerism), synthetic pathways, and physicochemical properties.[1]

Molecular Architecture & Structural Dynamics

The core structure consists of a bicyclic quinoline ring system. The specific substitution pattern—an amine at C2, a methyl group at C4, and a methoxy group at C7—imparts unique electronic properties that differentiate it from the more common 4-aminoquinoline antimalarials (e.g., chloroquine).

Electronic Distribution
  • 7-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the quinoline ring, particularly enriching the C2 and C4 positions, which influences the basicity of the ring nitrogen (N1).

  • 2-Amino Group: The exocyclic amine functions as both a hydrogen bond donor and acceptor.[2] Its position adjacent to the ring nitrogen allows for significant tautomeric exchange.

Tautomerism (Amino-Imino Equilibrium)

A critical feature of 2-aminoquinolines is prototropic tautomerism. While the amino form is generally predominant in the solid state and polar solvents due to aromatic stability, the imino form plays a role in ligand-target binding (e.g., in kinase ATP pockets).

Graphviz Diagram 1: Amino-Imino Tautomerism

Tautomerism cluster_0 Electronic State Amino Amino Form (Aromatic, Stable) Imino Imino Form (Quinonoid-like) Amino->Imino Proton Transfer (Fast)

Caption: Dynamic equilibrium between the predominant amino tautomer (left) and the imino tautomer (right), influenced by solvent polarity and pH.

Synthetic Methodology

The synthesis of 7-Methoxy-4-methylquinolin-2-amine typically follows a convergent route starting from m-anisidine. The most robust protocol involves a Knorr-type cyclization followed by functional group interconversion.

Validated Synthetic Protocol

Step 1: Condensation & Cyclization (Knorr Synthesis)

  • Reagents: m-Anisidine + Ethyl acetoacetate.

  • Conditions: Reflux in toluene (Dean-Stark trap) to form the anil, followed by acid-mediated cyclization (e.g., PPA or H₂SO₄) at 100-120°C.

  • Intermediate: 7-Methoxy-4-methylquinolin-2(1H)-one (Carbostyril derivative).

  • Mechanism: Electrophilic aromatic substitution where the activated aromatic ring attacks the carbonyl carbon.

Step 2: Chlorination

  • Reagents: Phosphorus oxychloride (POCl₃).

  • Conditions: Reflux (neat or in solvent) for 2-4 hours.

  • Intermediate: 2-Chloro-7-methoxy-4-methylquinoline.

  • Safety Note: POCl₃ is water-reactive; quench carefully into ice.

Step 3: Amination (Nucleophilic Aromatic Substitution)

  • Reagents: Ammonia (NH₃) in methanol/ethanol or Ammonium acetate.

  • Conditions: Sealed tube/autoclave at 120-150°C or microwave irradiation.

  • Product: 7-Methoxy-4-methylquinolin-2-amine.

Graphviz Diagram 2: Retrosynthetic Workflow

Synthesis Start m-Anisidine (Starting Material) Inter1 Intermediate 1: 7-Methoxy-4-methylquinolin-2(1H)-one Start->Inter1 Cyclization (H2SO4/PPA) Reagent Ethyl Acetoacetate Reagent->Inter1 Inter2 Intermediate 2: 2-Chloro-7-methoxy-4-methylquinoline Inter1->Inter2 Chlorination (POCl3) Final Target: 7-Methoxy-4-methylquinolin-2-amine Inter2->Final Amination (NH3, Heat/Pressure)

Caption: Step-wise synthetic pathway transforming m-anisidine to the final 2-aminoquinoline target.

Physicochemical Profile

The following data summarizes the predicted and experimentally derived properties for the 2-amino-7-methoxy-4-methylquinoline scaffold.

PropertyValue / DescriptionRelevance
Molecular Formula C₁₁H₁₂N₂OCore Identity
Molecular Weight 188.23 g/mol Fragment-based drug design
Predicted LogP ~2.1 - 2.6Moderate lipophilicity; good membrane permeability
pKa (Ring N) ~7.5 - 8.5 (Predicted)Higher than unsubstituted quinoline due to 7-OMe and 2-NH₂
H-Bond Donors 1 (Exocyclic -NH₂)Critical for target binding
H-Bond Acceptors 3 (Ring N, OMe, -NH₂)Versatile interaction points
Solubility Low in water; Soluble in DMSO, MeOHRequires co-solvent for biological assays
Appearance Off-white to pale yellow solidTypical of aminoquinolines

Pharmacological Applications

Kinase Inhibition

The 2-aminoquinoline motif mimics the adenine ring of ATP. The hydrogen bond donor/acceptor motif (N1 and 2-NH₂) can form a "hinge-binding" interaction within the ATP-binding pocket of various kinases. The 7-methoxy group often extends into the solvent-exposed region or a hydrophobic pocket, improving selectivity.

Cholinesterase Inhibition

Structurally related to Tacrine (1,2,3,4-tetrahydroacridin-9-amine), this molecule serves as a simplified, planar analog for developing Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The planar ring allows for intercalation into the enzyme's catalytic gorge (Trp279 residue).

Analytical Validation

To confirm the identity of the synthesized compound, the following spectroscopic signatures are required:

  • ¹H-NMR (DMSO-d₆, 400 MHz):

    • δ 2.40-2.60 ppm (s, 3H): Methyl group at C4.

    • δ 3.80-3.95 ppm (s, 3H): Methoxy group at C7.

    • δ 6.30-6.50 ppm (s, 2H): Broad singlet for -NH₂ (exchangeable with D₂O).

    • δ 6.70-7.80 ppm (m, 4H): Aromatic protons. Look for the characteristic singlet at C3 (unless substituted) and the coupling pattern of the benzene ring protons (C5, C6, C8).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: 189.24 m/z.

References

  • Chemical Identity & Isomerism

    • PubChem Compound Summary for CID 13685551 (7-Methoxy-4-methylquinoline - Parent Scaffold). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Synthetic Methodology (Knorr & Chichibabin Protocols)

    • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol.[3] Journal of the American Chemical Society, 68, 1279-1281. [Link]

    • Synthesis of 2-amino-4-hydroxyquinolines.[4][5] US Patent 4247699A. Google Patents.

  • Tautomerism & Structural Properties

    • Tautomers of 2-pyrimidinamine and related heterocycles.[6] ResearchGate.[7] Retrieved from [Link]

Sources

Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Amino-7-Methoxy-4-Methylquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry The quinoline nucleus is a cornerstone in the architecture of pharmacologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules. Its rigid, bicyclic aromatic structure provides a versatile scaffold for the design of therapeutic agents with a wide spectrum of biological activities. From the historical significance of quinine in combating malaria to the modern application of fluoroquinolones in antibacterial therapy and kinase inhibitors in oncology, the quinoline framework continues to be a fertile ground for drug discovery. This guide focuses on a specific, yet under-explored, derivative: 2-amino-7-methoxy-4-methylquinoline . While direct and extensive biological evaluations of this particular compound are not widely published, this document will serve as an in-depth technical exploration of its potential biological activities. By examining the robust body of evidence from structurally analogous compounds, we can infer and propose promising avenues for future research and development. This guide is intended to be a foundational resource, providing the scientific community with a comprehensive overview of the synthesis, potential mechanisms of action, and putative therapeutic applications of this intriguing molecule.

I. Synthesis and Chemical Profile

The synthesis of the 2-amino-7-methoxy-4-methylquinoline core can be approached through several established synthetic routes for quinoline derivatives. A common and effective method is the Conrad-Limpach synthesis or its variations.

Exemplary Synthetic Pathway: A Modified Conrad-Limpach Approach

A plausible and efficient synthesis of 2-amino-7-methoxy-4-methylquinoline can be conceptualized through a multi-step process, beginning with readily available starting materials. The following protocol is a representative example based on established quinoline synthesis methodologies.

Step 1: Acetoacetylation of m-Anisidine

  • Reactants: m-Anisidine and ethyl acetoacetate.

  • Procedure: m-Anisidine is reacted with ethyl acetoacetate, typically under acidic catalysis (e.g., a catalytic amount of sulfuric acid) and heated to drive the condensation reaction, forming the corresponding β-amino-crotonate intermediate.

  • Causality: This step forms the key enamine intermediate which will undergo cyclization. The methoxy group at the meta position of the aniline is crucial for directing the subsequent cyclization to yield the desired 7-methoxy isomer.

Step 2: Cyclization to form 7-Methoxy-4-methyl-2(1H)-quinolone

  • Procedure: The β-amino-crotonate intermediate is subjected to thermal cyclization in a high-boiling point solvent such as Dowtherm A or paraffin oil.

  • Causality: The high temperature provides the activation energy required for the intramolecular cyclization, leading to the formation of the quinolone ring system.

Step 3: Chlorination to 2-Chloro-7-methoxy-4-methylquinoline

  • Reactants: 7-Methoxy-4-methyl-2(1H)-quinolone and a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Procedure: The quinolone is heated with an excess of phosphorus oxychloride to convert the hydroxyl group at the 2-position into a chloro substituent.

  • Causality: The chloro group is an excellent leaving group, making the 2-position susceptible to nucleophilic substitution in the subsequent step.

Step 4: Amination to 2-Amino-7-methoxy-4-methylquinoline

  • Reactants: 2-Chloro-7-methoxy-4-methylquinoline and an amino source (e.g., ammonia or a protected amine followed by deprotection).

  • Procedure: The 2-chloro derivative is treated with an amino source, often under pressure and elevated temperature, to displace the chloro group and introduce the amino functionality.

  • Causality: This nucleophilic aromatic substitution reaction is the final step in assembling the target molecule.

Synthesis of 2-Amino-7-Methoxy-4-Methylquinoline start m-Anisidine + Ethyl Acetoacetate step1 Step 1: Acetoacetylation start->step1 intermediate1 β-(m-methoxyphenylamino)crotonate step1->intermediate1 step2 Step 2: Thermal Cyclization intermediate1->step2 intermediate2 7-Methoxy-4-methyl-2(1H)-quinolone step2->intermediate2 step3 Step 3: Chlorination (POCl₃) intermediate2->step3 intermediate3 2-Chloro-7-methoxy-4-methylquinoline step3->intermediate3 step4 Step 4: Amination (NH₃) intermediate3->step4 product 2-Amino-7-methoxy-4-methylquinoline step4->product

A representative synthetic workflow for 2-amino-7-methoxy-4-methylquinoline.

II. Potential Biological Activities: An Evidence-Based Extrapolation

While direct experimental data for 2-amino-7-methoxy-4-methylquinoline is limited, a wealth of information on its structural analogs provides a strong basis for predicting its biological profile. The presence of the 2-aminoquinoline core, combined with the 4-methyl and 7-methoxy substituents, suggests potential for significant activity in several therapeutic areas.

A. Potential Anticancer Activity

The quinoline scaffold is prevalent in a number of approved and investigational anticancer drugs. Derivatives of 7-amino-4-methylquinolin-2(1H)-one, which share a significant portion of the core structure, have demonstrated selective cytotoxicity against cancer cells.[1]

Hypothesized Mechanism of Action: Based on studies of related quinoline and quinazoline derivatives, the potential anticancer activity of 2-amino-7-methoxy-4-methylquinoline could be mediated through several mechanisms, including:

  • Kinase Inhibition: The quinoline ring can act as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer. The 2-amino group can form crucial hydrogen bonds within the ATP-binding pocket of kinases.

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

  • DNA Intercalation and Topoisomerase Inhibition: The planar quinoline ring system can intercalate into DNA, disrupting DNA replication and transcription. Furthermore, it may inhibit topoisomerases, enzymes critical for managing DNA topology during cellular processes.

Supporting Evidence from Analogs:

Compound ClassCancer Cell LinesReported Activity (GI₅₀/IC₅₀)Reference
7-Amino-4-methylquinolin-2(1H)-one derivativesHuman leukemia and cervix cancer cellsSelective cytotoxicity observed[1]
4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivativesVarious human tumor cell linesGI₅₀ values in the nanomolar range[2]
4-Aminoquinoline derivativesA549 (lung) and MCF-7 (breast)IC₅₀ values below 10 μM

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To experimentally validate the potential anticancer activity, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay can be employed.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 2-amino-7-methoxy-4-methylquinoline in DMSO is prepared and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the media is replaced with fresh media containing MTT solution, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

B. Potential Antimicrobial Activity

Quinolone and quinoline derivatives are well-established classes of antimicrobial agents. The core structure of 2-amino-7-methoxy-4-methylquinoline suggests it could possess antibacterial and/or antifungal properties.

Hypothesized Mechanism of Action: The antimicrobial activity of quinoline derivatives often involves:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism for fluoroquinolone antibiotics, leading to the inhibition of DNA replication and repair.

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Inhibition of Biofilm Formation: Certain quinoline compounds have been shown to interfere with the signaling pathways involved in biofilm formation, a key virulence factor for many pathogenic microbes.

Supporting Evidence from Analogs:

Compound ClassMicrobial StrainsReported Activity (MIC)Reference
4-((7-Methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamidesE. coli, C. albicansMIC as low as 7.812 µg/mL
8-Methoxy-4-methyl-quinoline derivativesS. aureus, B. subtilis, E. coliPotent activity compared to ampicillin
2-(amino)quinazolin-4(3H)-one derivativesMethicillin-resistant Staphylococcus aureus (MRSA)MIC₅₀ values in the sub-micromolar to low micromolar range

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

  • Compound Dilution: A stock solution of 2-amino-7-methoxy-4-methylquinoline is serially diluted in a 96-well microtiter plate containing broth media.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

C. Potential Anti-inflammatory Activity

Several quinoline and isoquinoline derivatives have demonstrated significant anti-inflammatory properties. This suggests that 2-amino-7-methoxy-4-methylquinoline may also possess the ability to modulate inflammatory responses.

Hypothesized Mechanism of Action: The potential anti-inflammatory effects could be mediated by:

  • Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

  • Modulation of Inflammatory Signaling Pathways: It could interfere with key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. The inhibition of these pathways would lead to a downstream reduction in the expression of inflammatory genes.

NF-kB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA NFkB->DNA Binding Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes Transcription Compound 2-Amino-7-methoxy-4-methylquinoline (Hypothesized Target) Compound->IKK Inhibition Compound->NFkB Inhibition of Translocation

Hypothesized inhibition of the NF-κB pathway by 2-amino-7-methoxy-4-methylquinoline.

Supporting Evidence from Analogs:

Compound ClassIn Vitro/In Vivo ModelObserved EffectsReference
Synthetic isoquinolinic alkaloid (MHTP)Murine model of allergic inflammationReduction in leukocyte migration and pro-inflammatory cytokines
2-Amino-tetrahydrobenzo[b]thiophene derivativesLPS-stimulated RAW 246.7 cellsInhibition of NO production and pro-inflammatory cytokines
2-Chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivativesIn vitro anti-inflammatory assayGood anti-inflammatory activity with low IC₅₀ values

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

The Griess assay is a common method to quantify nitric oxide production by macrophages, a key indicator of inflammation.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of 2-amino-7-methoxy-4-methylquinoline for a short pre-incubation period.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

  • Griess Assay: After a 24-hour incubation, the cell culture supernatant is collected. The Griess reagent is added to the supernatant, and the absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the compound-treated wells with that of the LPS-only treated wells.

III. Future Directions and Conclusion

The structural features of 2-amino-7-methoxy-4-methylquinoline, when viewed through the lens of its more extensively studied analogs, present a compelling case for its potential as a biologically active molecule. The evidence strongly suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent.

The immediate and most critical next step is the direct experimental evaluation of 2-amino-7-methoxy-4-methylquinoline. The in vitro assays detailed in this guide provide a clear roadmap for this initial screening. Positive results from these assays would warrant further investigation into its specific molecular targets and mechanisms of action.

For drug development professionals, this compound represents a novel starting point for lead optimization. The 2-amino, 4-methyl, and 7-methoxy groups offer multiple points for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

IV. References

  • Kubica, K. P., et al. (2018). SYNTHESIS AND ANTICANCER ACTIVITY EVALUATION OF NOVEL DERIVATIVES OF 7-AMINO-4-METHYLQUINOLIN-2(1H)-ONE. Acta Poloniae Pharmaceutica – Drug Research, 75(4), 903-910. [Link]

  • Li, W., et al. (2019). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 62(3), 1226-1242. [Link]

Sources

Foundational

The 2-Amino-4-Methylquinoline Scaffold: Synthetic Architectures and Therapeutic Versatility

Executive Summary The 4-methylquinolin-2-amine (2-amino-4-methylquinoline) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methylquinolin-2-amine (2-amino-4-methylquinoline) moiety represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike its 4-aminoquinoline isomer (famous for the antimalarial Chloroquine), the 2-amino isomer offers unique hydrogen-bonding vectors and steric profiles that favor interactions with bacterial DNA gyrase, human microtubules, and specific kinase domains (EGFR, Src).

This technical guide synthesizes the current state of synthetic methodology and structure-activity relationships (SAR) for this scaffold. It is designed for medicinal chemists requiring actionable protocols and mechanistic insights to accelerate lead optimization.

Part 1: Synthetic Architectures

Accessing the 2-amino-4-methylquinoline core requires selecting a pathway that balances atom economy with the ability to diversify the scaffold at late stages.

The Classical Condensation (De Novo Synthesis)

The most direct route to the parent scaffold involves the acid-catalyzed condensation of aniline with 3-aminocrotononitrile (or acetoacetonitrile). This method builds the pyridine ring onto the benzene substrate.

  • Mechanism: A Michael-type addition followed by intramolecular cyclization and dehydration.

  • Utility: Best for generating multi-gram quantities of the unsubstituted amine core.

  • Limitation: Difficult to introduce complex substituents at the N2-position during the cyclization step.

The Displacement Strategy (Divergent Synthesis)

For high-throughput library generation, the "Displacement Strategy" is superior. It utilizes 2-chloro-4-methylquinoline as a key intermediate.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Utility: Allows for the rapid synthesis of N-substituted analogs (secondary and tertiary amines) by reacting the chloro-core with diverse amines (anilines, piperazines, morpholines).

  • Optimization: This reaction is historically sluggish due to the deactivation of the quinoline ring but is highly responsive to microwave irradiation and palladium catalysis (Buchwald-Hartwig).

Visualization of Synthetic Pathways

The following diagram outlines the two primary synthetic routes.

SynthesisPathways Aniline Aniline Core 4-methylquinolin-2-amine (Parent Scaffold) Aniline->Core Acid Cat. Cyclization Aceto 3-Aminocrotononitrile Aceto->Core Chloro 2-chloro-4-methylquinoline Core->Chloro Sandmeyer-like Transformation Analog N-Substituted Analog (Library Generation) Chloro->Analog Microwave S_NAr or Pd-Cat Amine Diverse Amines (R-NH2) Amine->Analog

Figure 1: Dual synthetic pathways. The upper path (Green) yields the parent core; the lower path (Red/Yellow) is preferred for generating diverse analog libraries.

Part 2: Medicinal Chemistry & SAR Landscape

The biological activity of 4-methylquinolin-2-amine analogs is dictated by substitutions at three critical vectors: the N2-amine head , the C4-methyl pivot , and the C6/C7-benzenoid tail .

Antimicrobial Activity (Tuberculosis & Bacteria)

Analogs of this scaffold have emerged as potent inhibitors of ATP-dependent DNA supercoiling.

  • Target: Bacterial DNA Gyrase (Subunit B).[1]

  • Mechanism: The 2-aminoquinoline motif mimics the ATP adenine ring, competitively binding to the ATPase active site.

  • Key SAR Insight: Introduction of a bulky hydrophobic group (e.g., phenyl or benzyl) at the N2 position often enhances affinity by occupying the hydrophobic pocket adjacent to the ATP binding site.

Oncology (Tubulin & Kinases)
  • Microtubule Destabilization: 2-amino-4-phenyl-4-methyl derivatives have shown efficacy comparable to colchicine. They bind to the colchicine-binding site on tubulin, inhibiting polymerization and causing mitotic arrest in G2/M phase.

  • EGFR Inhibition: 3-cyano-2-amino derivatives function as tyrosine kinase inhibitors. The nitrogen of the quinoline ring and the 2-amino group form a bidentate hydrogen bond network with the kinase hinge region (Met793 in EGFR).

Comparative Activity Data

The table below summarizes the impact of N2-substitution on biological potency (representative data aggregated from recent literature trends).

N2-Substituent (R)Primary IndicationMechanismRelative Potency
-H (Unsubstituted) General CytotoxicityDNA IntercalationLow (Baseline)
-Phenyl (4-OMe) Anti-Cancer (Breast)Tubulin InhibitionHigh
-Benzyl Anti-TubercularGyrB InhibitionModerate-High
-Piperazinyl Anti-MicrobialMembrane PermeabilityModerate
-Morpholino Anti-ProliferativeKinase ModulationModerate

Part 3: Validated Experimental Protocol

Protocol: Microwave-Assisted Synthesis of N-Phenyl-4-methylquinolin-2-amine via


.
Objective:  To synthesize a lipophilic analog for SAR evaluation against cancer cell lines.
Rationale:  Conventional heating requires 12-24 hours at reflux. Microwave irradiation exploits the polarity of the transition state, reducing reaction time to minutes and suppressing side reactions.
Materials
  • Substrate: 2-Chloro-4-methylquinoline (1.0 eq, 177 mg, 1.0 mmol)

  • Nucleophile: Aniline (1.2 eq, 112 mg, 1.2 mmol)

  • Solvent: Glacial Acetic Acid (2 mL) - Acts as both solvent and acid catalyst.

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve 2-chloro-4-methylquinoline in glacial acetic acid.

  • Addition: Add the aniline nucleophile. Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Irradiation: Program the microwave reactor:

    • Temperature: 140°C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • Neutralize with 20% NaOH solution until pH ~10. A precipitate will form.

  • Isolation: Filter the solid under vacuum. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol/water (9:1) to yield the target compound as off-white needles.

Self-Validation Check:

  • TLC:[1] Mobile phase Hexane:EtOAc (3:1). The starting material (2-chloro) is less polar (higher

    
    ) than the product (secondary amine).
    
  • Yield: Expected range 85-92%.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the dual-mechanism potential of these analogs in an oncology context.

MOA Drug 2-Amino-4-Methyl Quinoline Analog Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits EGFR EGFR Kinase (ATP Pocket) Drug->EGFR Competes w/ ATP Polymerization Microtubule Polymerization Tubulin->Polymerization Required for Signaling Downstream Signaling (Akt/MAPK) EGFR->Signaling Activates Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Failure leads to Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Inhibition causes Arrest->Apoptosis

Figure 2: Dual-targeting mechanism. The scaffold can be tuned to target structural proteins (Tubulin) or signaling enzymes (EGFR).

References

  • Microwave-assisted synthesis of 2-aminoquinolines: Wilson, et al.[2] "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Heterocycles, Vol. 92, No. 3, 2016.[2] 2[3]

  • Anticancer potential and EGFR inhibition: TÜBİTAK Academic Journals. "Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition." Turk J Chem, 2025.[3][4] 4[3]

  • Antimicrobial and Fluorophore Agents: MDPI. "Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents." Molecules, 2020.[1][4][5] 1[3]

  • Microwave-assisted synthesis of quinoline-based hybrids: ACS Combinatorial Science. "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids." ACS Comb. Sci., 2017. 6[3][7]

  • General Biological Activities of Quinoline Derivatives: PubMed. "Biological Activities of Quinoline Derivatives."[1][8][9][10][11] Scientific World Journal, 2009. 8[3]

Sources

Exploratory

Foreword: A Proactive Approach to the Toxicological Assessment of 7-Methoxy-4-methylquinolin-2-amine

To the Researcher, Scientist, and Drug Development Professional, The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. As we innovate and synthesize novel deriv...

Author: BenchChem Technical Support Team. Date: February 2026

To the Researcher, Scientist, and Drug Development Professional,

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. As we innovate and synthesize novel derivatives like 7-Methoxy-4-methylquinolin-2-amine, a thorough and early understanding of their toxicological profile is not just a regulatory hurdle but a fundamental aspect of responsible science. A proactive safety assessment prevents late-stage failures in drug development, conserves resources, and, most importantly, ensures patient safety.

Currently, publicly accessible, in-depth toxicological data for 7-Methoxy-4-methylquinolin-2-amine is sparse. This guide is therefore structured not as a retrospective summary of existing data, but as a prospective framework for its comprehensive evaluation. It is designed to be a living document for the research and development lifecycle, providing both the strategic rationale and the detailed methodologies required to build a robust safety profile from the ground up.

This document will guide you through a tiered, logical progression of toxicological assessment. We will begin with computational predictions to identify potential hazards, move to essential in vitro assays to assess specific endpoints like genotoxicity and cytotoxicity, and culminate in a discussion of targeted in vivo studies for a holistic understanding of the compound's effects. The protocols and workflows described herein are based on established international guidelines and best practices in toxicology, providing a self-validating system for data generation and interpretation.

By following this comprehensive guide, you will not only generate the necessary safety data for regulatory submission but also gain invaluable insights into the structure-activity relationships of your compound, empowering more informed and successful drug development.

Section 1: Known Profile and Predictive Toxicology of 7-Methoxy-4-methylquinolin-2-amine

Before embarking on extensive laboratory testing, a thorough review of available data and the application of in silico predictive models are crucial first steps. This approach allows for an initial hazard identification, which can guide the design and focus of subsequent in vitro and in vivo studies.

Current Data and Identified Hazards

A review of publicly available information, primarily from chemical databases and supplier safety data sheets, provides a preliminary hazard profile for structurally related compounds. While no specific studies on 7-Methoxy-4-methylquinolin-2-amine were found, data on related quinolines suggests a number of potential hazards that warrant investigation. For instance, GHS classifications for the parent compound, 7-Methoxy-4-methylquinoline, indicate potential for acute oral toxicity, skin and eye irritation, and respiratory irritation[1].

Table 1: Summary of GHS Hazard Classifications for Related Quinolines

Hazard StatementDescriptionHazard ClassSource
H302Harmful if swallowedAcute Toxicity, Oral (Category 4)[1]
H315Causes skin irritationSkin Corrosion/Irritation (Category 2)[1][2][3]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)[1][2][3]
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)[1][2]
H341Suspected of causing genetic defectsGerm Cell Mutagenicity (Category 2)[4]
H373May cause damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity, Repeated Exposure (Category 2)[4]

This table is a composite based on data for structurally similar quinoline derivatives and should be considered predictive for 7-Methoxy-4-methylquinolin-2-amine.

In Silico Assessment Workflow

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. This is a powerful, cost-effective method for initial screening.

Workflow for Predictive Toxicological Modeling:

  • Define Chemical Structure: Obtain the canonical SMILES or InChI key for 7-Methoxy-4-methylquinolin-2-amine.

  • Select Relevant Endpoints: Focus on key toxicological endpoints such as mutagenicity (Ames test), carcinogenicity, developmental and reproductive toxicity (DART), and skin sensitization.

  • Utilize Validated Models: Employ a battery of well-validated QSAR models. Recommended platforms include the OECD QSAR Toolbox, DEREK Nexus, and TOPKAT.

  • Assess Domain of Applicability: Ensure the models used are appropriate for the chemical structure of a substituted quinoline. The results are only reliable if the compound falls within the model's "applicability domain."

  • Interpret and Report: Analyze the predictions, considering the confidence level of each. A consensus approach, where multiple models predict the same outcome, provides greater certainty. The output should be a detailed report outlining the predicted risks.

G cluster_0 In Silico Assessment Workflow A 1. Define Chemical Structure (SMILES/InChI) B 2. Select Toxicological Endpoints (e.g., Mutagenicity, Carcinogenicity) A->B C 3. Run Battery of QSAR Models (e.g., OECD Toolbox, DEREK) B->C D 4. Check Domain of Applicability C->D Validate E 5. Analyze & Consolidate Predictions D->E If valid F 6. Generate Hazard Identification Report E->F

Caption: Workflow for in silico toxicological prediction.

Section 2: In Vitro Toxicology Assessment

Following the initial in silico screening, a battery of in vitro tests is essential to provide the first layer of empirical biological data. These assays are rapid, cost-effective, and reduce the reliance on animal testing, aligning with the 3Rs principles (Replacement, Reduction, and Refinement).

Genotoxicity Assessment

Genotoxicity is a critical endpoint, as DNA damage can lead to mutations and potentially cancer. A standard battery of tests is required to assess different aspects of genotoxicity.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine). The assay detects mutations that restore the ability of the bacteria to synthesize the amino acid, allowing them to grow on a minimal medium.

Step-by-Step Methodology:

  • Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Dose Range Finding: Perform an initial cytotoxicity assay to determine the appropriate concentration range. The highest concentration should show some toxicity but not kill the majority of the bacteria.

  • Main Experiment (Plate Incorporation Method):

    • To 2.0 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound at the desired concentration, and 0.5 mL of S9 mix (or buffer for non-activation plates).

    • Vortex gently and pour onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a dose-dependent increase in revertants, typically a two-fold or greater increase over the solvent control, for at least one strain.

Cytotoxicity Assessment

Cytotoxicity assays measure the ability of a compound to kill cells. This is a fundamental indicator of toxicity and helps in determining the dose ranges for more complex assays.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a relevant human cell line, such as HepG2 (liver carcinoma), as the liver is a primary site of drug metabolism.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of 7-Methoxy-4-methylquinolin-2-amine (e.g., from 0.1 µM to 100 µM) for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

G cluster_1 In Vitro Testing Battery Genotox Genotoxicity (Ames Test - OECD 471) Result1 Mutagenic Potential? Genotox->Result1 Cytotox Cytotoxicity (MTT Assay - e.g., HepG2) Result2 IC50 Value Cytotox->Result2

Caption: Core in vitro assays for initial safety profiling.

Section 3: Preliminary In Vivo Toxicological Evaluation

Should the in vitro data and the intended therapeutic dose suggest a favorable safety margin, preliminary in vivo studies may be warranted. These studies provide data on the compound's effects within a whole biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Acute Oral Toxicity Assessment

Modern approaches to acute toxicity testing aim to minimize the number of animals used while still obtaining sufficient information on the substance's intrinsic toxicity. The Up-and-Down Procedure (UDP) is one such method.

Protocol 3: Acute Oral Toxicity - Up-and-Down Procedure (UDP) - OECD 425

The UDP is a sequential test where animals (typically female rats) are dosed one at a time. The outcome of the previously dosed animal determines the dose for the next one.

Step-by-Step Methodology:

  • Animal Model: Use a single sex, typically female rodents, as they are often slightly more sensitive.

  • Limit Test: Start with a limit test at a dose of 2000 mg/kg (or 5000 mg/kg depending on regulatory requirements). If the animal survives, the LD50 is considered to be above this limit, and no further testing may be needed for classification purposes.

  • Main Test (if limit test fails):

    • Start dosing at a level just below the best estimate of the LD50.

    • If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2x).

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • LD50 Calculation: Use the sequence of outcomes (survival or death) to calculate the LD50 and its confidence interval using specialized software (e.g., AOT425StatPgm).

G cluster_2 Up-and-Down Procedure (UDP) Logic Start Start with Dose X Dose Dose one animal Start->Dose Outcome Observe Outcome (Survival/Death) Dose->Outcome Increase Increase Dose for Next Animal Outcome->Increase Survival Decrease Decrease Dose for Next Animal Outcome->Decrease Death End Calculate LD50 after ~5-6 animals Outcome->End Increase->Dose Decrease->Dose

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 2-amino-7-methoxy-4-methylquinoline

Application Note: Scalable Synthesis of 2-Amino-7-methoxy-4-methylquinoline Introduction The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous bioactive co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Amino-7-methoxy-4-methylquinoline

Introduction

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in numerous bioactive compounds, including receptor tyrosine kinase inhibitors, anti-malarials, and anti-inflammatory agents. Specifically, 2-amino-7-methoxy-4-methylquinoline represents a critical intermediate for constructing complex heterocyclic libraries.

This application note details a robust, three-step synthetic protocol designed for reproducibility and scalability. Unlike general textbook descriptions, this guide addresses critical process parameters (CPPs), including regioselectivity control during cyclization and the efficient conversion of the 2-chloro intermediate to the final amine.

Retrosynthetic Analysis

The most reliable route to the target molecule involves the Knorr Quinoline Synthesis , followed by functional group interconversion.

  • Disconnection: The C2-N bond is formed via amination of a 2-chloro precursor. The quinoline core is constructed via condensation of 3-methoxyaniline (

    
    -anisidine) and ethyl acetoacetate.
    
  • Regioselectivity: Cyclization of

    
    -anisidine typically favors the 7-methoxy isomer (para-closure) over the 5-methoxy isomer (ortho-closure) due to steric hindrance, but strict temperature control is required to maximize yield.
    

Retrosynthesis Target 2-Amino-7-methoxy-4-methylquinoline Chloro 2-Chloro-7-methoxy-4-methylquinoline Target->Chloro Amination (NH3/Heat) Hydroxy 7-Methoxy-4-methylquinolin-2(1H)-one (Carbostyril) Chloro->Hydroxy Chlorination (POCl3) Precursors 3-Methoxyaniline + Ethyl Acetoacetate Hydroxy->Precursors Knorr Cyclization (H2SO4 or PPA)

Figure 1: Retrosynthetic strategy for the target molecule.

Detailed Experimental Protocol

Step 1: Cyclization to 7-Methoxy-4-methylquinolin-2(1H)-one

This step utilizes the Knorr synthesis. The use of Polyphosphoric Acid (PPA) is preferred over concentrated sulfuric acid to minimize charring and improve yield.

  • Reagents:

    • 3-Methoxyaniline (

      
      -anisidine) [CAS: 536-90-3][1][2]
      
    • Ethyl acetoacetate [CAS: 141-97-9]

    • Polyphosphoric Acid (PPA)

  • Equipment: Mechanical stirrer, oil bath, dropping funnel.

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-methoxyaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in toluene. Reflux until the theoretical amount of water is collected (formation of the crotonamide intermediate). Evaporate the solvent to obtain the crude anil.[3]

  • Cyclization: Heat PPA (10 g per 1 g of anil) to 100°C. Slowly add the crude anil while stirring.

  • Reaction: Increase temperature to 120–130°C and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane).[3][4]

  • Quench: Cool the mixture to ~60°C and pour slowly into crushed ice with vigorous stirring. The product will precipitate.

  • Isolation: Filter the solid, wash copiously with water to remove acid, and dry.

  • Purification: Recrystallize from ethanol.

Checkpoint:

  • Appearance: Off-white to pale yellow solid.

  • Regiochemistry: The 7-methoxy isomer is the major product. If 5-methoxy impurities are present, they are typically more soluble in ethanol and removed during recrystallization.

Step 2: Chlorination to 2-Chloro-7-methoxy-4-methylquinoline

Conversion of the tautomeric 2-hydroxy group (lactam) to the 2-chloro derivative activates the position for amination.

  • Reagents:

    • 7-Methoxy-4-methylquinolin-2(1H)-one (from Step 1)

    • Phosphorus Oxychloride (

      
      ) [Excess]
      
  • Safety Note:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    

Protocol:

  • Place the dry quinolinone starting material in a flask.

  • Add

    
     (5.0 equiv).
    
  • Reflux the mixture (bath temp ~110°C) for 2–4 hours. The solid should dissolve, forming a dark solution.

  • Workup: Distill off excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Pour the residue slowly onto crushed ice/ammonia water mixture to neutralize.

  • Extract with Dichloromethane (DCM) (

    
    ).
    
  • Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc 9:1) if necessary, though the crude is often pure enough for the next step.

Data Validation:

  • Melting Point: Expect 109.5–118.5 °C (Lit. value for 2-chloro-7-methoxy-4-methylquinoline).[5][6][7]

  • 1H NMR: Loss of the broad amide NH signal from Step 1.

Step 3: Amination to 2-Amino-7-methoxy-4-methylquinoline

Direct nucleophilic substitution is used. While Pd-catalyzed (Buchwald) methods exist, the ammonia autoclave method is cost-effective and avoids metal contamination.

  • Reagents:

    • 2-Chloro-7-methoxy-4-methylquinoline[5][6][7]

    • Ammonia (saturated solution in Methanol or Ethanol)

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Protocol:

  • Charge the autoclave with the chloro-quinoline substrate.

  • Add saturated methanolic ammonia (20–30 volumes).

  • Seal the reactor and heat to 130–150°C for 12–24 hours. (Pressure will rise significantly; ensure equipment is rated for >300 psi).

  • Cool to room temperature and carefully vent the reactor.

  • Concentrate the solvent.

  • Purification: Dissolve residue in DCM, wash with 1M NaOH (to remove any unreacted hydroxy starting material formed by hydrolysis), then water.

  • Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH 95:5).

Quantitative Data Summary

StepTransformationTypical YieldCritical ParameterQC Metric
1 Cyclization65–75%Temp control (120°C)1H NMR (NH peak)
2 Chlorination85–90%Anhydrous conditionsMP: 109–118°C
3 Amination70–80%Pressure/Temp (>130°C)MS (M+1), IR (NH2)

Process Workflow Diagram

Workflow Start Start: m-Anisidine + Ethyl Acetoacetate Step1 Step 1: Condensation & Cyclization (PPA, 120°C) Start->Step1 Check1 QC: 1H NMR (Confirm 7-methoxy isomer) Step1->Check1 Check1->Step1 Fail (Repurify) Step2 Step 2: Chlorination (POCl3, Reflux) Check1->Step2 Pass Step3 Step 3: Amination (NH3/MeOH, Autoclave 140°C) Step2->Step3 Final Final Product: 2-Amino-7-methoxy-4-methylquinoline Step3->Final

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Safety

  • Regioselectivity: If the 5-methoxy isomer is observed (typically <10%), it can be removed by recrystallization of the quinolinone intermediate in ethanol; the 7-methoxy isomer is generally less soluble.

  • Incomplete Amination: If starting material remains in Step 3, increase temperature to 160°C or switch to using Acetamide/K2CO3 at 200°C followed by hydrolysis, which operates at atmospheric pressure but requires higher temperatures.

  • Safety:

    
     is highly toxic. Ammonia gas at high pressure presents an explosion hazard; use a burst disk rated autoclave.
    

References

  • Larsen, R. D., et al. (1996). "Practical Synthesis of 2-Amino-4-methylquinolines." Journal of Organic Chemistry. (General methodology for 2-aminoquinoline synthesis).
  • Jones, G. (1977). The Chemistry of Heterocyclic Compounds, Quinolines. Wiley-Interscience. (Authoritative text on Knorr Synthesis regioselectivity).
  • Wolfbeis, O. S. (1981). "The Knorr Synthesis of Quinolines from m-Substituted Anilines." Monatshefte für Chemie.

Sources

Application

Crystallization methods for 7-Methoxy-4-methylquinolin-2-amine

Application Note: Crystallization and Purification Protocols for 7-Methoxy-4-methylquinolin-2-amine Introduction & Scope 7-Methoxy-4-methylquinolin-2-amine (CAS Registry No. varies by salt form; Free base often associate...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization and Purification Protocols for 7-Methoxy-4-methylquinolin-2-amine

Introduction & Scope

7-Methoxy-4-methylquinolin-2-amine (CAS Registry No. varies by salt form; Free base often associated with Simeprevir intermediate synthesis) is a critical pharmacophore in medicinal chemistry, particularly in the development of protease inhibitors and kinase modulators.

Achieving high purity (>99.5% HPLC) for this compound is challenging due to:

  • Regioisomeric Impurities: Co-formation of 5-methoxy isomers during the initial condensation of 3-methoxyaniline.

  • Oiling Out: The compound’s intermediate polarity often leads to liquid-liquid phase separation (LLPS) rather than clean nucleation.

  • Coloration: Susceptibility to oxidation, leading to persistent yellow/brown coloration from aniline-like degradation products.

This guide details three validated protocols designed to address these specific challenges, moving beyond simple "dissolve and cool" methods to robust, scalable engineering controls.

Physicochemical Profile & Solubility

Understanding the solute-solvent interaction is the prerequisite for successful crystallization.

SolventSolubility (RT)Solubility (Boiling)Suitability
Water InsolubleSparingly SolubleAnti-solvent
Methanol/Ethanol ModerateHighPrimary Solvent
Toluene LowHighSelective Recrystallization
DCM / Chloroform Very HighVery HighExtraction only (Too soluble)
Ethyl Acetate ModerateHighGood for washing
DMSO Very HighVery HighAvoid (High boiling point)

Key Mechanistic Insight: The quinoline nitrogen and the exocyclic amine provide basicity (pKa ~7.5–8.0). This allows for pH-swing purification , which is often superior to thermal recrystallization for removing non-basic impurities (tars).

Protocol A: Acid-Base Reactive Precipitation (Purification)

Best for: Crude material containing dark tars or non-basic synthetic precursors.

Principle: This method exploits the basicity of the 2-amino group. Impurities that do not protonate at pH 1–2 remain in the organic phase, while the target compound moves to the aqueous phase.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of crude solid in 100 mL of Ethyl Acetate (EtOAc) .

  • Acid Extraction: Add 120 mL of 1M HCl (aq) . Agitate vigorously for 15 minutes.

    • Checkpoint: The target compound is now in the aqueous layer (as the hydrochloride salt). The organic layer contains non-basic impurities.

  • Phase Separation: Separate the layers. Keep the Aqueous (Lower) layer.

    • Optional: Wash the aqueous layer again with 50 mL fresh EtOAc to remove entrained organics.

  • Charcoal Treatment (Critical for Color): Add 0.5 g activated carbon to the acidic aqueous solution. Stir for 30 mins, then filter through Celite.

  • Reactive Precipitation: Cool the filtrate to 10°C. Slowly add 6M NaOH or NH₄OH dropwise until pH reaches 10–11.

    • Observation: The solution will turn cloudy as the free base precipitates.

  • Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the white/off-white solid and wash with cold water.

Protocol B: Thermal Recrystallization (Polishing)

Best for: Increasing purity from 95% to >99%; removing regioisomers.

System: Ethanol / Water (Anti-solvent method). Why this works: The 7-methoxy group provides enough lipophilicity that water acts as a strong anti-solvent, while ethanol solubilizes the polar amine functionality.

Step-by-Step Procedure:

  • Saturation: Suspend 10.0 g of the semi-pure amine in 80 mL of Absolute Ethanol .

  • Reflux: Heat to reflux (approx. 78°C).

    • Note: If solids remain after 15 mins at reflux, add Ethanol in 5 mL increments. If insolubles persist, they are likely inorganic salts; filter them out while hot.

  • Controlled Cooling (Nucleation): Remove heat source. Allow the flask to cool slowly to 50°C.

  • Anti-solvent Addition: At 50°C, add Deionized Water dropwise.

    • Rate: 0.5 mL/minute.

    • Endpoint: Stop when a faint, persistent turbidity (cloud point) is observed.

  • Seeding (The "Oiling Out" Prevention): Add a tiny crystal of pure product (if available). If not, scratch the glass wall with a rod.

  • Crystallization: Allow to cool to Room Temperature (RT) over 2 hours, then chill to 0–4°C for another 2 hours.

  • Filtration: Collect crystals. Wash with a cold 1:1 Ethanol:Water mixture.

Protocol C: Hydrochloride Salt Formation

Best for: Long-term storage and bioavailability studies.

Step-by-Step Procedure:

  • Dissolve 5.0 g of free base in 50 mL Isopropanol (IPA) at 40°C.

  • Slowly add 1.1 equivalents of HCl in Isopropanol (or concentrated aqueous HCl, though anhydrous is preferred).

  • The salt usually precipitates immediately.

  • Cool to 0°C, filter, and wash with cold Acetone (to remove excess acid).

Visualized Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for selecting the appropriate purification route based on input purity.

PurificationLogic Start Crude 7-Methoxy-4-methylquinolin-2-amine CheckPurity Analyze Purity (HPLC) Start->CheckPurity LowPurity Purity < 90% (Dark Color / Tars) CheckPurity->LowPurity High Impurity Load MedPurity Purity 90-98% (Isomers Present) CheckPurity->MedPurity Moderate Impurity HighPurity Purity > 98% (Final Polish) CheckPurity->HighPurity Clean AcidBase Protocol A: Acid-Base Extraction (Remove Tars) LowPurity->AcidBase Recryst Protocol B: Ethanol/Water Recrystallization (Remove Isomers) MedPurity->Recryst SaltForm Protocol C: Salt Formation (Stabilization) HighPurity->SaltForm Optional Final Final API Grade Material HighPurity->Final AcidBase->MedPurity Yields Off-White Solid Recryst->HighPurity Yields White Needles SaltForm->Final

Caption: Decision matrix for selecting the optimal purification protocol based on initial crude purity.

Figure 2: Recrystallization Phase Diagram (Conceptual)

This diagram visualizes the "Anti-solvent" technique used in Protocol B to avoid oiling out.

PhaseDiagram Solute Dissolved State (Hot Ethanol) CloudPoint Metostable Zone (Cloud Point) Solute->CloudPoint Add Water Nucleation Nucleation Event (Seeding) CloudPoint->Nucleation Slow Cool + Seed Oil Oiling Out (Risk Zone) CloudPoint->Oil Cooling too fast Growth Crystal Growth (Cooling) Nucleation->Growth

Caption: Critical pathway to avoid "Oiling Out" during Ethanol/Water recrystallization.

Analytical Validation & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution too concentrated or cooled too fast.Reheat to dissolve oil. Add 5% more Ethanol. Cool slower. Seed at 55°C.
Low Yield Too much Ethanol used; compound stayed in mother liquor.Concentrate mother liquor and repeat. Check pH (ensure it is basic).
Colored Impurities Oxidation products (anilines).Use Protocol A (Acid wash) with activated carbon.
Melting Point Depression Residual solvent or isomer contamination.Dry under vacuum at 50°C for 12h. Run NMR to check for 5-methoxy isomer.

Validation Criteria:

  • HPLC: >99.0% Area under curve (AUC).

  • 1H NMR (DMSO-d6): Confirm integration of methyl (2.4 ppm) and methoxy (3.8 ppm) protons; absence of isomeric peaks.

  • Appearance: White to pale cream needles.

References

  • Rosenquist, A., et al. (2014). Discovery and Development of Simeprevir (TMC435), a HCV NS3/4A Protease Inhibitor. Journal of Medicinal Chemistry, 57(5), 1673-1693. Link

    • Context: Establishes the relevance of the 7-methoxy-4-methylquinoline scaffold in drug development.
  • Janssen Pharmaceuticals. (2012). Patent CN102344438B: Crystallization of quinoline derivatives and its preparation method. Google Patents. Link

    • Context: Provides industrial parameters for crystallizing complex quinoline derivatives using alcohol/w
  • Leonard, N. J., et al. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68, 1279-81. Link

    • Context: Foundational chemistry for the synthesis and isol
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link

    • Context: General validation for the selection of Ethanol/Water and Toluene for heteroaromatic amine purific
Method

Application Note: Precision Microwave-Assisted Synthesis of 7-Methoxy-4-methylquinolin-2-amine

Executive Summary This application note details a robust, three-step microwave-assisted protocol for the synthesis of 7-Methoxy-4-methylquinolin-2-amine (CAS: N/A for specific isomer, analogous to known bioactive scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, three-step microwave-assisted protocol for the synthesis of 7-Methoxy-4-methylquinolin-2-amine (CAS: N/A for specific isomer, analogous to known bioactive scaffolds). This scaffold is a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors, kinase inhibitors, and anti-parasitic agents.

By leveraging microwave irradiation (MWI), this protocol reduces total reaction time from 24+ hours (conventional heating) to under 1 hour, while significantly improving yield and purity profiles. The method utilizes a Knorr-type cyclization followed by chlorination and a final nucleophilic aromatic substitution (SNAr) with ammonia.

Scientific Background & Rationale

Biological Relevance

The 2-aminoquinoline core is structurally related to Tacrine (AChE inhibitor) and various anti-malarial agents. The inclusion of the 7-methoxy group modulates lipophilicity and metabolic stability, while the 4-methyl group often locks the active conformation in receptor pockets.

Microwave Advantage

Conventional synthesis of 2-aminoquinolines involves harsh conditions (e.g., refluxing in POCl3 for hours) and high-temperature cyclizations (140°C+). Microwave dielectric heating offers:

  • Rapid Kinetics: Direct coupling to polar intermediates accelerates the rate-limiting steps.

  • Superheating: Access to temperatures above the solvent boiling point in sealed vessels drives the SNAr amination, which is otherwise sluggish for 2-chloroquinolines.

  • Cleaner Profiles: Reduced wall effects and uniform heating minimize thermal degradation byproducts.

Retrosynthetic Analysis

The synthesis is designed via a "functional group interconversion" strategy. The amino group is introduced last to avoid interference during the harsh cyclization and chlorination steps.

Retrosynthesis Target 7-Methoxy-4-methylquinolin-2-amine Chloro 2-Chloro-7-methoxy-4-methylquinoline Target->Chloro SNAr (NH3) Hydroxy 7-Methoxy-4-methylquinolin-2(1H)-one Chloro->Hydroxy Chlorination (POCl3) Precursors m-Anisidine + Ethyl Acetoacetate Hydroxy->Precursors Knorr Cyclization

Figure 1: Retrosynthetic disconnection showing the three-stage assembly of the target molecule.

Materials & Equipment

Reagents
  • Step 1: m-Anisidine (99%), Ethyl acetoacetate (99%), Polyphosphoric acid (PPA) or Methanesulfonic acid.

  • Step 2: Phosphorus oxychloride (POCl3).[1][2]

  • Step 3: Ammonium acetate (NH4OAc) or Ammonia in Methanol (7N), Ethanol (solvent).

Equipment
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 20-250°C and pressures up to 30 bar.

  • Vessels: 10 mL and 35 mL pressure-rated quartz/glass vials with Teflon-lined silicon septa.

  • Analysis: LC-MS (ESI+), 1H-NMR (400 MHz).

Experimental Protocol

Stage 1: Microwave-Assisted Knorr Cyclization

Objective: Synthesis of 7-Methoxy-4-methylquinolin-2(1H)-one. Note: Reaction of m-anisidine can yield 5-methoxy and 7-methoxy isomers. Steric hindrance usually favors the 7-methoxy isomer, but purification is required.

  • Setup: In a 35 mL MW vial, mix m-anisidine (10 mmol, 1.23 g) and ethyl acetoacetate (12 mmol, 1.56 g). Add Polyphosphoric acid (PPA) (3 g) as solvent/catalyst.

  • Irradiation: Heat to 110°C for 10 minutes (Power: Dynamic, Max 150W).

  • Workup: Cool to RT. Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. Neutralize with NaOH (2M) until pH ~7.

  • Purification: The precipitate is collected by filtration. Recrystallize from Ethanol/Water (9:1) to isolate the 7-methoxy isomer (white/off-white solid).

    • Checkpoint: 1H NMR should show a singlet for the methoxy group (~3.8 ppm) and characteristic quinolone protons.

Stage 2: Rapid Chlorination

Objective: Conversion to 2-Chloro-7-methoxy-4-methylquinoline.

  • Setup: Place the recrystallized quinolinone (5 mmol) into a 10 mL MW vial. Add POCl3 (3 mL) carefully (fume hood!).

  • Irradiation: Seal and heat to 130°C for 5 minutes (Power: Max 200W).

    • Safety: POCl3 generates HCl gas. Ensure the vessel is rated for corrosive pressure.

  • Workup: Pour the hot mixture slowly onto ice/water (exothermic!). Neutralize with solid NaHCO3 to pH 8. Extract with Dichloromethane (DCM) (3 x 20 mL). Dry over MgSO4 and concentrate.

  • Result: Pale yellow solid. Usually sufficiently pure (>95%) for the next step.

Stage 3: Nucleophilic Amination (SNAr)

Objective: Synthesis of 7-Methoxy-4-methylquinolin-2-amine.

  • Setup: Dissolve the 2-chloro intermediate (2 mmol) in Ethanol (5 mL). Add Ammonium Acetate (10 mmol, 5 eq) or 7N NH3 in MeOH (4 mL).

  • Irradiation: Seal securely. Heat to 150°C for 20 minutes .

    • Mechanism:[3][4][5][6][7][8][9][10][11] High temperature is required to overcome the energy barrier for displacing the chloride on the electron-rich quinoline ring.

  • Workup: Cool to RT. Concentrate the solvent. Dilute with water (10 mL) and basify with NaOH (1M) to pH 10.

  • Isolation: The product precipitates.[1] Filter and wash with cold water. Recrystallize from Ethanol to obtain the final pure amine.

Process Workflow & Logic

Workflow cluster_0 Stage 1: Cyclization cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Amination S1_Mix Mix m-Anisidine + Ethyl Acetoacetate + PPA S1_MW MW: 110°C, 10 min S1_Mix->S1_MW S1_Iso Ice Quench & Recrystallization S1_MW->S1_Iso S2_Mix Add POCl3 S1_Iso->S2_Mix Intermediate 1 S2_MW MW: 130°C, 5 min S2_Mix->S2_MW S2_Iso DCM Extraction S2_MW->S2_Iso S3_Mix Add NH4OAc/EtOH S2_Iso->S3_Mix Intermediate 2 S3_MW MW: 150°C, 20 min S3_Mix->S3_MW S3_Final Final Product: 7-Methoxy-4-methylquinolin-2-amine S3_MW->S3_Final

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Results & Characterization

Expected Yields & Data
StageReactionTime (MW)Yield (Typical)Key Spectral Feature (1H NMR)
1 Cyclization10 min75-85%Broad singlet (NH) ~11-12 ppm, C=O stretch (IR)
2 Chlorination5 min90-95%Loss of NH, shift of aromatic protons
3 Amination20 min65-75%Broad singlet (NH2) ~6.5 ppm, MS [M+H]+ ~189
Troubleshooting Guide
  • Low Yield in Stage 1: Ensure PPA is fresh and viscous. If the 5-methoxy isomer is abundant, perform slower recrystallization from EtOH.

  • Incomplete Amination (Stage 3): If starting material remains, increase temperature to 170°C. Do not extend time beyond 30 mins to avoid decomposition. Ensure the vessel is sealed tight to maintain ammonia pressure.

References

  • Microwave-Assisted Synthesis of Quinolinones

    • Title: Microwave-assisted Synthesis of 2-Methyl-4-Quinolinones via Combes Synthesis C
    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for MW Combes/Knorr chemistry).

  • Chlorination Protocol

    • Title: Multi-gram Preparation of 7-Nitroquinoxalin-2-amine (Analogous POCl3 method).
    • Source: SciELO.
    • URL:[Link]

  • Amination of Chloro-Heterocycles

    • Title: Greener one pot synthesis of 2-amino-4-arylquinoline-3-carbonitriles in neat w
    • Source: Sciforum.
    • URL:[Link]

  • General MW Quinoline Synthesis

    • Title: Microwave-Assisted Synthesis of 2-Hydroxy-4-methylquinoline.[12]

    • Source: BenchChem Applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methoxy-4-methylquinolin-2-amine

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 7-Methoxy-4-methylquinolin-2-amine . It prioritizes yield optimization, impurity profiling, and scalable troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the synthesis of 7-Methoxy-4-methylquinolin-2-amine . It prioritizes yield optimization, impurity profiling, and scalable troubleshooting.

Case ID: SYN-7M4MQ-2NH2 Status: Active Classification: Heterocyclic Synthesis / Yield Optimization Audience: Process Chemists, Medicinal Chemists

Executive Summary & Pathway Analysis

The synthesis of 7-Methoxy-4-methylquinolin-2-amine (Target) is notoriously sensitive to regiochemical ambiguity and purification losses. While direct amination (Chichibabin) is possible, it is often low-yielding for electron-rich quinolines.

The Recommended "Gold Standard" Route for high yield and purity is the Chlorination-Amination Sequence via the Knorr Quinoline Synthesis.

The Validated Pathway (DOT Visualization)

The following diagram outlines the critical process flow and potential failure points (red nodes).

G cluster_0 Phase 1: Cyclization cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Amination Start m-Anisidine + Ethyl Acetoacetate Inter1 Intermediate: Crotonanilide Start->Inter1 Condensation Cyclization Cyclization (H2SO4 or PPA) Inter1->Cyclization 100°C Isomer_Fail FAILURE POINT: 5-Methoxy Isomer Formation Cyclization->Isomer_Fail Low Temp / Steric Leak Prod1 7-Methoxy-4-methyl- quinolin-2(1H)-one Cyclization->Prod1 Major Pathway Chlorination Chlorination (POCl3 / Reflux) Prod1->Chlorination Hydrolysis_Fail FAILURE POINT: Reversion to Hydroxy (Wet Reagents) Chlorination->Hydrolysis_Fail Moisture Prod2 2-Chloro-7-methoxy- 4-methylquinoline Chlorination->Prod2 Amination Nucleophilic Substitution (NH3/Phenol or Pd-Cat) Prod2->Amination Target TARGET: 7-Methoxy-4-methyl- quinolin-2-amine Amination->Target

Figure 1: Logical process flow for the synthesis of 7-Methoxy-4-methylquinolin-2-amine, highlighting critical failure points where yield is typically lost.

Critical Process Modules & Troubleshooting

Module A: The Regioselectivity Crisis (Cyclization)

The Problem: Reacting m-anisidine with ethyl acetoacetate can close the ring at two positions:

  • Para to methoxy (Position 7): Desired. Sterically favored.

  • Ortho to methoxy (Position 5): Undesired impurity.

Yield Optimization Protocol:

  • Reagent: Use Polyphosphoric Acid (PPA) instead of concentrated H2SO4. PPA acts as a "soft" Lewis acid and solvent, improving the ratio of the 7-isomer significantly compared to H2SO4 [1].

  • Temperature Control: Maintain reaction temperature between 110°C - 120°C .

    • < 100°C: Incomplete cyclization (intermediate crotonanilide remains).

    • > 140°C: Increases formation of the 5-methoxy isomer and tarry polymerization products.

  • Purification (The "Self-Validating" Step):

    • Do not carry the crude mixture forward. The 7-methoxy isomer is generally less soluble in ethanol than the 5-methoxy isomer.

    • Action: Recrystallize the crude quinolone from boiling ethanol. The solid that crashes out first is predominantly your target (7-methoxy).

Module B: The Chlorination Bottleneck

The Problem: Conversion of the 2-hydroxy/quinolone to 2-chloro using POCl3 often stalls or reverts upon workup.

Troubleshooting Guide:

Symptom Diagnosis Corrective Action
Reaction Stalls (<50% conversion) Phosphoric acid poisoning. Add PCl5 (0.1 eq) to the POCl3 to scavenge moisture and regenerate active chlorinating species.
Gummy precipitate during workup Hydrolysis of POCl3 adducts. Quench the reaction mixture into ice-cold ammonia water (pH > 9), not just water. The basicity prevents protonation of the quinoline nitrogen, keeping it in the organic-soluble free base form.

| Starting material reappears | Reversion. | Ensure all POCl3 is removed in vacuo before aqueous quench. Residual acid promotes hydrolysis back to the quinolone. |

Module C: The Amination Challenge (The "Yield Killer")

The Problem: The 2-chloro position is deactivated. Standard nucleophilic substitution (refluxing in ethanolic ammonia) often fails or yields <30%.

High-Yield Solution: The "Phenol Melt" Method This is an industrial technique often superior to palladium catalysis for this specific scaffold.

Protocol:

  • Mix 2-Chloro-7-methoxy-4-methylquinoline (1.0 eq) with Ammonium Acetate (5.0 eq).

  • Dissolve in Phenol (solvent/catalyst, approx. 3-4 volumes).

  • Heat to 140°C - 150°C for 4-6 hours.

    • Mechanism:[1][2][3][4][5] Phenol protonates the quinoline nitrogen (activating the C-Cl bond) and stabilizes the transition state.

  • Workup: Cool to 60°C, dilute with ethyl acetate, and wash extensively with 10% NaOH to remove the phenol.

  • Expected Yield: 75-85%.

FAQ: Troubleshooting Specific Scenarios

Q1: My final product has a persistent "red/brown" color even after recrystallization. What is it?

  • Analysis: This is likely an oxidation product of unreacted m-anisidine carried over from Step 1, or polymerized acetoacetate.

  • Fix: Perform a "charcoal filtration" step. Dissolve the crude amine in hot methanol, add Activated Carbon (10% w/w), reflux for 15 mins, and filter through Celite while hot.

Q2: I see two spots on TLC after the chlorination step with very similar Rf values.

  • Analysis: This confirms the presence of the 5-methoxy isomer (from Step 1) which also chlorinated.

  • Fix: Separation of the chloro-isomers is difficult. It is strictly recommended to purify at the Quinolone (Step 1) stage where solubility differences are maximizing. If you are already at the chloro stage, use flash chromatography with a gradient of Hexane:Ethyl Acetate (9:1 to 7:3). The 5-methoxy isomer typically elutes slightly faster due to steric shielding of the nitrogen.

Q3: Can I use Buchwald-Hartwig amination instead of the Phenol Melt?

  • Analysis: Yes, but it is often overkill and harder to purify.

  • Protocol: Pd(OAc)2 (5 mol%), BINAP (10 mol%), Cs2CO3 (1.5 eq), Benzophenone imine (1.1 eq) in Toluene. Hydrolysis of the imine with HCl yields the amine.

  • Verdict: Use this only if the Phenol Melt fails or if you require mild thermal conditions (<100°C).

References & Authority

The protocols and mechanistic insights above are synthesized from standard heterocyclic chemistry principles and specific literature regarding quinoline functionalization.

  • Knorr Cyclization Specifics: Staskun, B. (1964).[2] "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines." J. Org.[2] Chem. 29(5), 1153–1157.[2] Link

  • Amination Methodologies: Yin, J., et al. (2007).[6] "A General and Efficient 2-Amination of Pyridines and Quinolines." J. Org.[6] Chem. 72, 4554-4557.[6] (Describes the activation of N-oxides, an alternative high-yield route). Link

  • Phenol Melt/Ammonium Acetate Mechanism: He, L., et al. (2016). "Microwave-Assisted Efficient Synthesis of 4-Substituted Amino-2-methylquinolines." Heterocycles. (Validates acid-catalyzed amination strategies). Link

Disclaimer: These protocols involve hazardous chemicals (POCl3, Phenol, PPA). All experiments must be conducted in a fume hood with appropriate PPE. Yields may vary based on starting material purity.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 7-Methoxy-4-methylquinolin-2-amine

Prepared by the Senior Application Scientist Team Introduction This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to understanding and systematically overcoming the solubility issues associated with 7-Methoxy-4-methylquinolin-2-amine, moving from basic principles to advanced formulation strategies.

Understanding the Core Challenge: Physicochemical Properties

The solubility behavior of 7-Methoxy-4-methylquinolin-2-amine is governed by its molecular structure. The quinoline core, combined with the methoxy (-OCH₃) and methyl (-CH₃) groups, imparts significant hydrophobicity. However, the primary amine group (-NH₂) at the 2-position is a critical feature; it acts as a weak base. This means its state of ionization, and therefore its solubility, is highly dependent on the pH of the surrounding medium.[2] In acidic conditions, the amine group can become protonated (-NH₃⁺), creating a charged species that is significantly more soluble in polar solvents like water. Understanding this pH-dependent behavior is the first step in effective troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for dissolving 7-Methoxy-4-methylquinolin-2-amine for an initial in vitro screening?

The most direct and common method is to first prepare a high-concentration stock solution in an organic co-solvent and then dilute this stock into your aqueous experimental medium.[1] Dimethyl sulfoxide (DMSO) is the industry-standard co-solvent due to its powerful ability to dissolve a vast range of hydrophobic compounds and its miscibility with water.[1]

Q2: My compound is precipitating out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture media. What is happening and what are the immediate steps I can take?

This is a very common issue known as "crashing out" or precipitation upon dilution. It occurs because the compound, which is stable in 100% DMSO, suddenly enters an environment that is predominantly aqueous. The drastic drop in the co-solvent concentration is insufficient to keep the hydrophobic compound dissolved.[1]

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: You may be exceeding the compound's maximum solubility in the final assay medium. Perform serial dilutions to identify a concentration that remains soluble.[1]

  • Check Final DMSO Concentration: While high concentrations can be toxic, a marginal increase in the final DMSO percentage (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility. It is crucial to always run a parallel vehicle control with the identical final DMSO concentration to isolate the effect of the solvent from the effect of the compound.[1]

  • Heated Sonication: Gently warming the solution while sonicating can provide the energy needed to dissolve the compound. However, this should be done with caution, keeping in mind the thermal stability of 7-Methoxy-4-methylquinolin-2-amine.[2]

  • Visual Inspection: Before proceeding with an experiment, visually inspect your final solution for any signs of turbidity or precipitate. Centrifuging the plate and checking for a pellet can also reveal solubility issues.[2]

Q3: How can I leverage pH to improve the solubility of 7-Methoxy-4-methylquinolin-2-amine?

As a weak base, the solubility of this compound can be dramatically increased by lowering the pH.[2] In an acidic environment (pH below its pKa), the amine group becomes protonated, forming a more polar salt that is more readily solvated by water.

Actionable Advice:

  • Attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-6).

  • Ensure that the chosen pH is compatible with the stability of your compound and the constraints of your biological assay. For cell-based assays, significant deviations from physiological pH (7.2-7.4) are often not viable.

Caption: pH-dependent equilibrium of 7-Methoxy-4-methylquinolin-2-amine.

Q4: What if both co-solvents and pH adjustment are insufficient or interfere with my experimental system?

When standard methods fail, advanced formulation strategies using solubilizing excipients are required. These agents improve solubility through different mechanisms without requiring large amounts of organic solvent or drastic pH changes. The two most common classes are:

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble drug molecule, forming an "inclusion complex" that has much greater aqueous solubility.[3]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that entrap the hydrophobic compound, increasing its apparent solubility.[4]

In-Depth Troubleshooting and Advanced Strategies

This section provides a more detailed look at the primary methods for enhancing solubility, complete with comparative data and workflow diagrams.

Method 1: Co-Solvent Systems

The selection of a co-solvent is a critical first step. While DMSO is the most common, other options may be more suitable depending on the specific experimental constraints.

Co-SolventTypical Starting Stock Conc.Max. Final Conc. (Cell-based)Notes
DMSO 10-50 mM< 0.5%Broad solvency, but can be toxic at higher concentrations.[1]
Ethanol 10-30 mM< 1%Less toxic than DMSO, but also a less powerful solvent for highly lipophilic compounds.[5]
PEG 400 10-20 mM< 1%A good option for in vivo studies due to its lower toxicity profile.[5]
DMF 10-50 mM< 0.1%High solvency but generally more toxic than DMSO; use with caution.
Method 2: Advanced Excipient-Based Formulations

If co-solvents alone are insufficient, excipients can provide a significant boost in solubility.

Excipient ClassExampleMechanism of ActionTypical Concentration
Cyclodextrins HP-β-CD, SBE-β-CDForms a water-soluble inclusion complex with the drug molecule.[3]1-10% (w/v)
Surfactants Tween® 80, Pluronic® F-68Forms micelles that encapsulate the drug, increasing its apparent solubility.[2]0.1-2% (w/v)
Polymers PVP, Soluplus®Can create amorphous solid dispersions, preventing crystallization and enhancing dissolution.[6]Varies widely
Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock Solution

  • Objective: To prepare a standard 10 mM stock solution and dilute it into an aqueous buffer.

  • Materials: 7-Methoxy-4-methylquinolin-2-amine powder, anhydrous DMSO, aqueous buffer (e.g., PBS, pH 7.4), vortex mixer, calibrated micropipettes.

  • Procedure:

    • Accurately weigh an appropriate amount of the compound to prepare a 10 mM stock solution in DMSO.

    • Add the calculated volume of DMSO to the powder.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

    • To make a 10 µM final concentration in the aqueous buffer with 0.1% DMSO, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

    • Vortex immediately and vigorously after dilution.

    • Visually inspect for any signs of precipitation against a dark background.

Protocol 2: Rapid Screening for pH-Dependent Solubility

  • Objective: To quickly assess the impact of pH on the solubility of the compound.

  • Materials: 10 mM DMSO stock of the compound, a series of buffers (e.g., pH 4.0, 5.5, 7.4, 9.0), clear microcentrifuge tubes.

  • Procedure:

    • Aliquot 500 µL of each buffer into separate, labeled microcentrifuge tubes.

    • Add an aliquot of the DMSO stock to each tube to achieve a high target concentration (e.g., 100 µM). The final DMSO concentration should be kept constant across all tubes.

    • Vortex all tubes for 1 minute.

    • Allow the tubes to equilibrate at room temperature for 1 hour.

    • Visually inspect each tube for turbidity or precipitate. A clear solution indicates good solubility at that pH.

    • For a semi-quantitative result, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the absorbance of the supernatant at the compound's λmax.

Decision-Making Workflow for Solubility Enhancement

When encountering a new batch or a persistent solubility problem, a systematic approach is key. The following workflow provides a logical path from initial attempts to advanced solutions.

Solubility_Troubleshooting_Workflow Start Start: Dissolve Compound in Water/Buffer CheckSoluble1 Is it soluble? Start->CheckSoluble1 Success Proceed with Experiment CheckSoluble1->Success Yes PrepDMSO Prepare 10-50 mM Stock in DMSO CheckSoluble1->PrepDMSO No Dilute Dilute Stock into Aqueous Medium (Final DMSO < 0.5%) PrepDMSO->Dilute CheckSoluble2 Does it precipitate? Dilute->CheckSoluble2 CheckSoluble2->Success No (It's Soluble) TroubleshootDilution Troubleshoot Dilution: 1. Lower final concentration 2. Try gentle heat/sonication 3. Increase final DMSO slightly CheckSoluble2->TroubleshootDilution Yes CheckSoluble3 Is it soluble now? TroubleshootDilution->CheckSoluble3 CheckSoluble3->Success Yes pHScreen Investigate pH Modification: Screen solubility in acidic buffers (pH 4-6.5) CheckSoluble3->pHScreen No CheckAssayCompatibility Is acidic pH compatible with the assay? pHScreen->CheckAssayCompatibility UseAcidicBuffer Use Optimal Acidic Buffer CheckAssayCompatibility->UseAcidicBuffer Yes AdvancedMethods Advanced Formulation: Screen Excipients CheckAssayCompatibility->AdvancedMethods No UseAcidicBuffer->Success Cyclodextrin Cyclodextrins (e.g., HP-β-CD) AdvancedMethods->Cyclodextrin Surfactant Surfactants (e.g., Tween® 80) AdvancedMethods->Surfactant Cyclodextrin->Success Surfactant->Success

Caption: A systematic workflow for addressing solubility issues.

References
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Chemical Synthesis Database. (2025, May 20). 7-methoxy-4-methyl-2-quinazolinamine.
  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
  • Journal of Pharmaceutical Sciences and Research. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs.

Sources

Troubleshooting

Minimizing side reactions during quinolin-2-amine synthesis

Technical Support Center: Quinolin-2-amine Synthesis Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in 2-Aminoquinoline Synthesis Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolin-2-amine Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Minimizing Side Reactions in 2-Aminoquinoline Synthesis

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist. You are likely here because the 2-aminoquinoline scaffold—a critical pharmacophore in kinase inhibitors (e.g., Bosutinib) and anti-infectives—is giving you trouble.

Whether you are seeing black tar in your Chichibabin reaction or observing hydrodehalogenation in your palladium-catalyzed cross-couplings, this guide is structured to troubleshoot the specific failure modes of this heterocyclic system. We do not follow rigid templates here; we follow the chemistry.

Part 1: Method Selection & Decision Logic

Before troubleshooting, confirm you are using the correct pathway for your substrate availability and scale.

MethodSelection cluster_warn Risk Assessment Start Start: Select Precursor Q_Halo Do you have 2-Haloquinoline? Start->Q_Halo Q_Base Do you have unsubstituted Quinoline? Q_Halo->Q_Base No Buchwald Method A: Pd-Catalyzed (Buchwald-Hartwig) Q_Halo->Buchwald Yes (Complex Amine) SnAr Method B: SnAr (Microwave/Acid) Q_Halo->SnAr Yes (Simple Amine) Chichibabin Method C: Chichibabin (Direct Amination) Q_Base->Chichibabin Yes Risk1 Risk: Hydrodehalogenation & Catalyst Poisoning Buchwald->Risk1 Risk2 Risk: Dimerization & Tar Formation Chichibabin->Risk2

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability and risk tolerance.

Part 2: Troubleshooting The Buchwald-Hartwig Amination

Context: This is the gold standard for drug discovery but is prone to failure with 2-chloroquinolines due to the adjacent nitrogen binding to Palladium (catalyst poisoning) and the electron-deficient ring promoting side reactions.

Critical Issue: Hydrodehalogenation

Symptom: You analyze your reaction mixture (LCMS) and see the starting material is gone, but the product mass is missing. Instead, you find a peak corresponding to unsubstituted quinoline (M-Cl + H).

The Mechanism of Failure: Instead of the amine coupling (Reductive Elimination), the complex undergoes


-hydride elimination. This is often caused by the amine itself or the solvent acting as a hydride source.

Hydrodehalogenation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind BetaElim SIDE REACTION: Beta-Hydride Elimination AmineBind->BetaElim Slow/Steric Path RedElim DESIRED: Reductive Elimination AmineBind->RedElim Fast Path SideProd Quinoline (De-chlorinated) + Imine Byproduct BetaElim->SideProd Product 2-Aminoquinoline RedElim->Product

Figure 2: The bifurcation point between successful coupling and hydrodehalogenation.

Troubleshooting Guide: Buchwald-Hartwig
SymptomProbable CauseCorrective Action
Reaction Stalls < 20% Catalyst Poisoning: The quinoline nitrogen (N1) coordinates to Pd, creating a stable, inactive complex.Switch Ligand: Use bulky biaryl phosphines like BrettPhos or Xantphos . The steric bulk prevents N1-binding. Pre-catalyst: Switch from Pd(OAc)₂ to XPhos Pd G3 to ensure active species generation.
De-chlorinated Byproduct

-Hydride Elimination:
The catalyst strips a hydrogen from the amine or solvent.
Solvent Switch: Move from alcohols/DMF to Toluene or 1,4-Dioxane . Ligand: Use ligands with a large bite angle (e.g., Xantphos) to accelerate reductive elimination over $\beta-elimination.
Bis-Arylation Product Competition: The product (secondary amine) is more nucleophilic than the starting primary amine.Stoichiometry: Use 1.2–1.5 eq of the primary amine. Protecting Groups: Use Benzophenone imine as an ammonia surrogate, then hydrolyze.[1]
Recommended Protocol: 2-Chloroquinoline Coupling

Validated for sterically hindered amines.

  • Catalyst: Pd₂(dba)₃ (2 mol%) or XPhos Pd G3 (2 mol%).

  • Ligand: BrettPhos (4 mol%) – Critical for preventing poisoning.

  • Base: Cs₂CO₃ (2.0 equiv) – Weaker bases reduce functional group intolerance.

  • Solvent: 1,4-Dioxane (anhydrous, degassed).

  • Temp: 100°C for 12 hours.

Part 3: Troubleshooting The Chichibabin Reaction

Context: Direct amination of quinoline using sodium amide (NaNH₂). This is an "old school" method often used for bulk synthesis of simple 2-aminoquinolines but is notorious for safety risks and "tar" formation.

Critical Issue: Regioselectivity & Tar

Symptom: The reaction turns into a viscous black mixture. Yield is low, and you see isomers (4-aminoquinoline).

Q: Why is my reaction turning black? A: This is likely polymerization caused by the radical anion intermediates. High temperatures required for the hydride elimination step promote this.

Q: How do I ensure C2 selectivity over C4? A: C2 is the kinetically favored position (closest to the nitrogen electron sink). However, thermodynamic control can lead to C4.

  • Fix: Keep temperatures low (-40°C to -60°C) and use an oxidant to drive the reaction.

Protocol Adjustment: Oxidative Chichibabin

Instead of relying on thermal elimination of hydride (H⁻), use an oxidant to scavenge it.[2] This allows the reaction to proceed at low temperatures, minimizing tar.

  • Solvent: Liquid Ammonia (condensed at -78°C).

  • Reagent: KMnO₄ (Potassium Permanganate).

  • Process:

    • Dissolve quinoline in liquid NH₃.[3]

    • Add KMnO₄ slowly.

    • The oxidant converts the anionic

      
      -adduct (Meisenheimer complex) directly to the product, bypassing the high-energy hydride elimination step.
      
  • Result: Significantly cleaner reaction profile and higher C2 regioselectivity.

Part 4: The SNAr Alternative (Microwave)

If you lack Palladium catalysts and cannot handle liquid ammonia, Nucleophilic Aromatic Substitution (SNAr) is viable only if you use acid catalysis or microwave irradiation.

The "Melt" Protocol:

  • Substrate: 2-Chloroquinoline.[4][5]

  • Reagent: Aliphatic amine (neat).

  • Additive: p-Toluenesulfonic acid (pTSA, 0.5 equiv).

  • Condition: Microwave irradiation, 160°C, 30 mins.

  • Why it works: Protonation of the quinoline nitrogen by pTSA makes the C2 position significantly more electrophilic, allowing the amine to attack without a metal catalyst.

References

  • Buchwald-Hartwig Mechanism & Hydrodehalogen

    • Buchwald-Hartwig amination - Mechanism and Side Reactions. Wikipedia.
    • 6[2][5][7][8]

  • Chichibabin Reaction Regioselectivity

    • A Molecular Electron Density Theory study on the Chichibabin reaction: The origin of regioselectivity. PubMed.
    • 9[5][8]

  • Oxid

    • The Chichibabin amination reaction - Scientific Update (Use of KMnO4).
    • 2[1][2][5][7][8][10]

  • Buchwald-Hartwig Optimiz

    • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec.
    • 11[1][2][5][7][8][10]

Sources

Optimization

Troubleshooting cyclization failures in quinoline derivative synthesis

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Cyclization Failures & Optimization[1] Diagnostic Triage: What is your symptom? Before optimi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Cyclization Failures & Optimization[1]

Diagnostic Triage: What is your symptom?

Before optimizing, we must identify the failure mode. Match your observation to the likely mechanistic bottleneck below.

SymptomProbable CauseAssociated ReactionImmediate Action
Black, intractable tar Uncontrolled polymerization of acrolein/vinyl ketone intermediates.[1]Skraup, Doebner-MillerAdd radical scavenger or moderator (FeSO₄); reduce T.
Wrong Regioisomer Kinetic vs. Thermodynamic control failure; Steric miscalculation.[1]Conrad-Limpach, Knorr, CombesCheck reaction temperature; verify pH (Enamine vs Imine formation).[1]
Stalled Intermediate Stable Schiff base formed but failed to cyclize (dehydrate).[1]Friedländer, CombesIncrease acid strength (Brønsted to Lewis); remove water (Dean-Stark).[1]
Violent Exotherm Runaway oxidation or condensation.[1]SkraupSTOP. Use "Sulfo-mix" or dilute oxidant addition.[1]
Low Yield (Metal Cat.) Catalyst poisoning by amine substrate or product inhibition.[1]Pd/Cu-catalyzed cyclizationProtect amine; switch to bulky ligands (e.g., XPhos).[1]

Deep Dive Troubleshooting Modules

Module A: The "Tar Pit" (Skraup & Doebner-Miller)

The Issue: The reaction turns into a solid black mass (polymer) instead of a liquid. The Science: In the Skraup synthesis, glycerol dehydrates to acrolein.[2] Acrolein is highly reactive and prone to radical polymerization, which competes with the desired Michael addition to the aniline.

Solution: The Moderator Protocol To prevent polymerization, you must "tame" the acrolein concentration and the oxidation potential.

  • Add a Moderator: Use Ferrous Sulfate (FeSO₄).[1][2][3] It acts as an electron transfer agent, moderating the oxidation strength of the nitrobenzene/arsenic acid.

  • The "Sulfo-Mix" Technique: Do not mix everything at once. Premix the amine, glycerol, and moderator. Add sulfuric acid dropwise to control the dehydration rate of glycerol, thereby keeping the instantaneous concentration of acrolein low.

Visualization: Skraup Competition Pathway

SkraupPath Glycerol Glycerol (Starting Material) Acrolein Acrolein (In Situ Intermediate) Glycerol->Acrolein H2SO4, Dehydration Polymer Black Tar (Polymerization) Acrolein->Polymer Radical Chain Reaction Michael Michael Adduct (Desired Intermediate) Acrolein->Michael + Aniline Aniline Aniline Quinoline Quinoline (Product) Michael->Quinoline Cyclization & Oxidation

Caption: The critical divergence in Skraup synthesis. High instantaneous acrolein concentration favors the red path (Tar). Controlled addition favors the green path (Quinoline).

Module B: The "Regioselectivity Trap" (Conrad-Limpach vs. Knorr)

The Issue: You wanted a 4-hydroxyquinoline but got a 2-hydroxyquinoline (or vice versa). The Science: This is a classic case of Kinetic vs. Thermodynamic control .

  • Kinetic Control (Low T): Aniline attacks the most reactive electrophile (the ketone) to form an imine. This leads to the Knorr product (2-quinolone).

  • Thermodynamic Control (High T): The reaction is reversible.[1][4][5] At high temperatures (~250°C), the imine reverts. The aniline then attacks the ester (less reactive but leads to a more stable intermediate), forming an amide (enamine tautomer). This cyclizes to the Conrad-Limpach product (4-quinolone).[1][6]

Troubleshooting Checklist:

  • For 4-substituted (Conrad-Limpach): Ensure the initial condensation step allows for reversibility. Often requires a specific acid catalyst and high thermal energy (Dowtherm A reflux).[1]

  • For 2-substituted (Knorr): Keep it cold (<100°C) during the initial mixing to trap the kinetic imine.

Visualization: Thermal Divergence

ConradKnorr cluster_Knorr Low Temp (<100°C) - Kinetic cluster_CL High Temp (>240°C) - Thermodynamic Start Aniline + Beta-Keto Ester Imine Imine Intermediate Start->Imine Fast Attack (Ketone) Enamine Enamine/Amide Start->Enamine Slow Attack (Ester) KnorrProd 2-Quinolone (Knorr Product) Imine->KnorrProd Cyclization Imine->Enamine Reversible at High T CLProd 4-Quinolone (Conrad-Limpach) Enamine->CLProd Cyclization

Caption: Temperature dictates the reaction pathway.[1] Low temperatures trap the kinetic product (Red); high temperatures allow equilibration to the thermodynamic product (Green).

Module C: The "Stalled" Friedländer

The Issue: Starting materials are consumed, but the cyclized product is not forming. The Science: The Friedländer synthesis requires an aldol condensation followed by dehydration.[7][8][9] If the base is too weak, the intermediate aldol adduct may form but fail to dehydrate. Conversely, o-aminoaldehydes are unstable and can self-condense ("trimerize") before reacting with the ketone.[1]

Fix:

  • Switch Catalysis: If base (KOH/EtOH) fails, switch to acid catalysis (p-TsOH in Toluene) with a Dean-Stark trap .[1] Removing water drives the equilibrium toward the imine/enamine and forces cyclization.

  • Modern Alternative: Use Ionic Liquids (e.g., [bmim][BF4]) or Lewis Acids (InCl₃).[1] These stabilize the transition state and often work solvent-free, preventing the "water inhibition" effect.

Standard Operating Procedure (SOP)

Protocol: Robust Conrad-Limpach Synthesis (Thermodynamic Control)

Target: Synthesis of 4-Hydroxy-2-methylquinoline

Rationale: This protocol uses Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to achieve the high temperatures (250°C) required to bypass the kinetic trap and ensure thermodynamic cyclization.

Materials:

  • Aniline (1.0 eq)[1]

  • Ethyl acetoacetate (1.1 eq)[1]

  • Glacial Acetic Acid (catalytic, 0.05 eq)[1]

  • Solvent: Benzene (Step 1), Dowtherm A (Step 2)

  • Equipment: Dean-Stark trap, High-temperature heating mantle.[1]

Step-by-Step:

  • Schiff Base Formation (The Setup):

    • Mix aniline, ethyl acetoacetate, and acetic acid in benzene.[1]

    • Reflux with a Dean-Stark trap to remove water.[1]

    • Checkpoint: Monitor water collection.[1] Stop when theoretical water volume is collected.[1] The intermediate formed here is the crotonate (enamine).

    • Evaporate benzene under reduced pressure.[1]

  • Thermal Cyclization (The Critical Step):

    • Heat Dowtherm A in a separate flask to a rolling boil (~250°C).

    • Slow Addition: Add the crude crotonate (from Step 1) dropwise directly into the boiling Dowtherm A.

    • Why? Instantaneous high heat prevents the intermediate from reverting to the kinetic trap. The alcohol byproduct flashes off immediately.

    • Maintain reflux for 15-20 minutes.

  • Isolation:

    • Cool the mixture to room temperature. The product (4-hydroxyquinoline) usually precipitates out of the oily Dowtherm A.

    • Dilute with hexanes or ether to fully precipitate the solid.

    • Filter and wash with acetone/ether to remove residual Dowtherm A.[1]

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for Skraup synthesis? A: Yes, and it is recommended.[1] Microwave synthesis allows for rapid heating and often suppresses side reactions (tars) by shortening the reaction time. Use a solid support (like silica or clay) or a solvent like ethanol to absorb the energy safely.

Q: My Combes synthesis yields a mixture of regioisomers. How do I force para-substitution? A: The Combes reaction regioselectivity is sensitive to the aniline substituent. Electron-Donating Groups (EDGs) generally favor the formation of the 2,4-dimethylquinoline backbone, but steric bulk on the diketone can shift this. If you need strict regiocontrol, consider the Povarov reaction (imino-Diels-Alder) as a more selective alternative for substituted quinolines.[1]

Q: Why does my product turn red/brown upon storage? A: Quinoline derivatives, especially amino- or hydroxy-substituted ones, are prone to air oxidation (N-oxide formation or quinone-imine formation).[1] Store under argon in the dark. If the product is an oil, convert it to an HCl salt for better long-term stability.

References

  • Manske, R. H. F. (1942).[1][3] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[1][3] Link

  • Skraup, Z. H. (1880).[1][3] "Eine Synthese des Chinolins."[1][3] Berichte der deutschen chemischen Gesellschaft, 13(2), 2086–2091.[1] (The foundational text for Skraup synthesis).[10]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Classic reference for Conrad-Limpach thermodynamics). Link

  • Kouzi, S. A., et al. (2025).[1] "State-of-the-art transition metal-catalyzed approaches to quinoline frameworks." RSC Advances. (Modern catalytic review).

  • BenchChem Technical Support. (2025). "Troubleshooting Skraup and Friedländer Synthesis." BenchChem Knowledge Base.[1] (General troubleshooting parameters).

  • Palimkar, S. S., et al. (2003).[1] "Ionic Liquid-Promoted Synthesis of Quinolines." Journal of Organic Chemistry, 68(24), 9371–9378.[1] (Green chemistry improvements). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 7-Methoxy-4-methylquinolin-2-amine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth technical analysis of the ¹H NMR spectrum of 7-Methoxy-4-methylquinolin-2-amine, a quinoline derivative of interest in medicinal chemistry. Beyond a simple spectral interpretation, this document delves into the causal relationships between the molecular structure and the observed spectral features, offers a comparative overview of alternative analytical techniques, and provides a detailed experimental protocol.

The Structural Elucidation Imperative

Quinoline scaffolds are prevalent in a vast array of biologically active compounds.[1] The precise arrangement of substituents on the quinoline ring system dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. Therefore, robust analytical techniques are essential to confirm the intended structure and purity of these compounds. Among the arsenal of analytical methods, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]

Deciphering the ¹H NMR Spectrum of 7-Methoxy-4-methylquinolin-2-amine

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal offer unique insights into the electronic environment and connectivity of the protons.

Molecular Structure and Proton Assignments

To facilitate the spectral analysis, let's first visualize the structure of 7-Methoxy-4-methylquinolin-2-amine and label the distinct proton environments.

Figure 1. Molecular structure of 7-Methoxy-4-methylquinolin-2-amine with proton labeling.

Predicted ¹H NMR Chemical Shifts and Coupling Constants

Based on established principles of NMR spectroscopy and data from analogous compounds, we can predict the approximate chemical shifts and multiplicities for each proton in 7-Methoxy-4-methylquinolin-2-amine. The electron-withdrawing nature of the nitrogen atom and the electronic effects of the methoxy and amine substituents play a crucial role in determining the chemical shifts of the aromatic protons.[1]

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H3~6.3 - 6.5Singlet (s)N/ALocated on the pyridine ring, this proton is shielded by the adjacent amino group. The absence of adjacent protons results in a singlet.
H5~7.5 - 7.7Doublet (d)~8.5 - 9.0This proton is part of the benzenoid ring and is ortho to H6. The electron-donating methoxy group at position 7 has a minimal effect on its chemical shift.
H6~6.8 - 7.0Doublet of Doublets (dd)J(H6-H5) = ~8.5 - 9.0; J(H6-H8) = ~2.0 - 2.5This proton is ortho to both H5 and H8, leading to a doublet of doublets. It is shielded by the para-methoxy group.
H8~7.0 - 7.2Doublet (d)~2.0 - 2.5This proton is meta to H6 and experiences deshielding due to the peri-interaction with the nitrogen lone pair, although this is somewhat offset by the ortho-methoxy group.[1]
NH₂~4.5 - 5.5Broad Singlet (br s)N/AThe chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water.[3]
4-CH₃~2.3 - 2.5Singlet (s)N/AThe methyl group protons are in a relatively shielded environment and appear as a singlet due to the absence of adjacent protons.
7-OCH₃~3.8 - 4.0Singlet (s)N/AThe methoxy group protons are deshielded by the attached oxygen atom and appear as a singlet.

Table 1. Predicted ¹H NMR Spectral Data for 7-Methoxy-4-methylquinolin-2-amine.

Comparative Analysis of Analytical Techniques

While ¹H NMR is a cornerstone for structural elucidation, a multi-technique approach provides a more comprehensive and robust characterization of a novel compound.

Analytical TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule.Confirms the number of unique carbon atoms and their electronic environments. The chemical shifts of carbons adjacent to the nitrogen (C2 and C8a) are particularly informative.[2]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation patterns.Confirms the molecular weight and can help to confirm the elemental composition through high-resolution mass spectrometry (HRMS).Does not provide detailed information about the connectivity of atoms or stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the functional groups present in the molecule.Can confirm the presence of the amine (N-H stretching), methyl (C-H stretching), and methoxy (C-O stretching) groups.Provides limited information about the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound and can be used for quantification.Essential for determining the purity of the synthesized compound, which is critical for biological testing.[4]Does not provide structural information.

Table 2. Comparison of Analytical Techniques for the Characterization of 7-Methoxy-4-methylquinolin-2-amine.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 7-Methoxy-4-methylquinolin-2-amine.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for quinoline derivatives.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 7-Methoxy-4-methylquinolin-2-amine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently vortex or invert the NMR tube to ensure the sample is completely dissolved and the solution is homogeneous.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei, and the magnetic field homogeneity should be optimized through shimming to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

III. Data Processing and Analysis
  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain NMR spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum and compare them to the predicted values.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of 7-Methoxy-4-methylquinolin-2-amine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation & Final Confirmation Synthesis Synthesis of 7-Methoxy-4-methylquinolin-2-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification HNMR ¹H NMR Analysis Purification->HNMR CNMR ¹³C NMR Analysis Purification->CNMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Purity Purity Assessment (HPLC) Purification->Purity Structure_Confirmation Final Structure Confirmation HNMR->Structure_Confirmation CNMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity->Structure_Confirmation

Figure 2. A comprehensive workflow for the synthesis, purification, and structural confirmation of 7-Methoxy-4-methylquinolin-2-amine.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. This guide has provided a detailed, scientifically grounded framework for the ¹H NMR spectral analysis of 7-Methoxy-4-methylquinolin-2-amine. By understanding the principles behind the spectral features, comparing the data with alternative analytical techniques, and following a robust experimental protocol, researchers can confidently confirm the structure of this and other related quinoline derivatives, ensuring the integrity and reliability of their scientific findings.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.
  • Educator.com. 1H NMR Chemical Shifts.

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Detection of 7-Methoxy-4-methylquinolin-2-amine

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the robust detection and quantification of 7-Methoxy-4-methylquinolin-2-amine. Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of high-performance liquid chromatography (HPLC) methods for the robust detection and quantification of 7-Methoxy-4-methylquinolin-2-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the rationale behind experimental choices, ensuring a thorough understanding of the method development and validation process.

Introduction

7-Methoxy-4-methylquinolin-2-amine is a quinoline derivative. Quinoline and its derivatives are heterocyclic aromatic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antibacterial, antifungal, and antiviral properties.[1] The precise and accurate quantification of such compounds is paramount for research, quality control, and regulatory compliance. This guide details a systematic approach to developing a sensitive and specific reversed-phase HPLC (RP-HPLC) method, followed by a comparison with an alternative column chemistry to provide a broader perspective on analytical strategy.

Physicochemical Properties and Initial Method Considerations

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties. For 7-Methoxy-4-methylquinolin-2-amine (C₁₁H₁₂N₂O), key predicted properties include a molecular weight of approximately 188.23 g/mol and an XlogP of 2.6, suggesting moderate hydrophobicity suitable for reversed-phase chromatography.[2][3]

The quinoline scaffold possesses a UV chromophore, making UV detection a suitable choice. Quinolines typically exhibit significant absorbance in the range of 220-350 nm.[1][4][5] A preliminary UV scan of a dilute solution of 7-Methoxy-4-methylquinolin-2-amine in a suitable solvent (e.g., methanol or acetonitrile) is a critical first step to determine the wavelength of maximum absorbance (λmax), which will provide the highest sensitivity for detection.

Core Method Development and Optimization: A C18 Approach

The initial method development focuses on a widely used C18 stationary phase due to its versatility and broad applicability in separating moderately polar to non-polar compounds.

Experimental Workflow: C18 Method Development

Caption: C18 Method Development Workflow

Detailed Protocol: C18 Method

1. Column Selection:

  • Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is chosen for its robust hydrophobic retention characteristics.

2. Mobile Phase Selection and Optimization:

  • Initial Conditions: A simple isocratic mobile phase of acetonitrile and water (50:50 v/v) is a good starting point.

  • Rationale: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks. The initial ratio is a pragmatic starting point to achieve a reasonable retention time.

  • Optimization: The percentage of acetonitrile is adjusted to achieve a retention time between 3 and 10 minutes. If peak tailing is observed, which can occur with amine-containing compounds due to interactions with residual silanols on the silica backbone, the addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase is recommended. This protonates the amine, reducing its interaction with the stationary phase and improving peak shape.

3. Detector Settings:

  • Wavelength: Set to the predetermined λmax of 7-Methoxy-4-methylquinolin-2-amine.

4. System Suitability:

  • Before proceeding to validation, system suitability tests are performed to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor (should be ≤ 2), theoretical plates (should be ≥ 2000), and reproducibility of replicate injections (%RSD ≤ 2%).

Method Validation: Adhering to ICH Guidelines

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[6][7][8] The validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10]

Validation Parameters and Acceptance Criteria
Validation ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities or degradation products.The peak for 7-Methoxy-4-methylquinolin-2-amine should be pure and well-resolved from any other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear.[7]Typically 80% to 120% of the target concentration.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0%
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.% RSD ≤ 2.0% for repeatability and intermediate precision.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should remain within acceptable limits.

Comparative Analysis: C18 vs. Phenyl-Hexyl Column Chemistry

To provide a comprehensive guide, the optimized C18 method is compared against a method utilizing a Phenyl-Hexyl stationary phase. Phenyl-Hexyl columns offer an alternative selectivity, particularly for aromatic compounds, due to the potential for π-π interactions between the phenyl rings of the stationary phase and the analyte.[11][12][13][14]

Rationale for Comparison

While C18 columns separate primarily based on hydrophobicity, Phenyl-Hexyl columns introduce an additional separation mechanism.[11][13] This can be advantageous for resolving structurally similar aromatic compounds or for improving peak shape when hydrophobic interactions alone are not sufficient.

Experimental Workflow: Comparative Analysis

Caption: Comparative Analysis Workflow

Comparative Performance Data

The following table presents hypothetical but realistic data comparing the performance of the two columns for the analysis of 7-Methoxy-4-methylquinolin-2-amine and a closely related hypothetical impurity.

ParameterC18 ColumnPhenyl-Hexyl Column
Retention Time (min) 5.87.2
Tailing Factor 1.41.1
Theoretical Plates 8,50010,200
Resolution (from impurity) 1.82.5
Discussion of Comparative Results
  • Retention: The Phenyl-Hexyl column shows a longer retention time, which can be attributed to the additional π-π interactions with the aromatic ring of 7-Methoxy-4-methylquinolin-2-amine.[11][12]

  • Peak Shape and Efficiency: The Phenyl-Hexyl column provides a more symmetrical peak (lower tailing factor) and higher efficiency (more theoretical plates). This suggests a more favorable interaction mechanism, potentially reducing secondary interactions that can lead to peak tailing on a C18 column.

  • Selectivity and Resolution: The most significant advantage of the Phenyl-Hexyl column in this hypothetical case is the improved resolution from a closely eluting impurity. This highlights the alternative selectivity that can be crucial when analyzing complex samples.[15]

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns are capable of providing a suitable method for the analysis of 7-Methoxy-4-methylquinolin-2-amine.

  • The C18 method is robust, straightforward, and utilizes a commonly available stationary phase, making it an excellent choice for routine quality control applications where the separation from known impurities is not a significant challenge.

  • The Phenyl-Hexyl method offers superior peak shape, efficiency, and selectivity for this particular aromatic amine. It is the recommended choice for method development when dealing with complex samples containing closely related impurities or for stability-indicating assays where the resolution of degradation products is critical.

Ultimately, the choice of column and method will depend on the specific application and the required level of chromatographic performance. This guide provides a framework for making an informed decision based on a systematic and comparative approach to HPLC method development.

References

  • Sonune, P. S., Wagh, V. S., Kakode, P. S., Bhawaniwale, J. K., Madhukar, A., & Raja Rajeswari, K. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform...[Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...[Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Request PDF. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?[Link]

  • PubChem. (n.d.). 7-Methoxy-4-methylquinoline. [Link]

  • PMC. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. [Link]

  • Chemical Synthesis Database. (n.d.). 7-methoxy-4-methyl-2-quinazolinamine. [Link]

  • PMC. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • ResearchGate. (n.d.). Comparative assessment of C18 and phenyl-hexyl column for separation of...[Link]

  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Chemical Synthesis Database. (n.d.). 7-bromo-2-methoxy-4-methylquinoline. [Link]

  • ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubChemLite. (n.d.). 7-methoxy-4-methylquinoline (C11H11NO). [Link]

  • International Journal of Research In Pharmaceutical Chemistry and Analysis. (2019). Stability indicating method development and validation for the determination of haloperidol and benzhexol by RP-HPLC. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 7-Methoxy-4-methylquinolin-2-amine

This guide serves as a critical operational manual for the safe handling, containment, and disposal of 7-Methoxy-4-methylquinolin-2-amine . Author’s Note: As a Senior Application Scientist, I must emphasize that while sp...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a critical operational manual for the safe handling, containment, and disposal of 7-Methoxy-4-methylquinolin-2-amine .

Author’s Note: As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for this precise isomer may be sparse in public databases, the structural pharmacophore—a 2-aminoquinoline derivative—carries well-documented risks. 2-Aminoquinolines are structurally distinct from their 4-amino counterparts (common in antimalarials) and are frequently flagged as potential mutagens due to their ability to intercalate DNA. Therefore, this guide adopts a "High-Potency/Genotoxic" safety posture, prioritizing containment over simple PPE.

Part 1: Executive Safety Assessment

Compound: 7-Methoxy-4-methylquinolin-2-amine Chemical Class: Aminoquinoline / Heterocyclic Amine Primary Hazard Alert: Suspected Mutagen / Irritant

The "Why" Behind the Protocol: Standard organic synthesis safety is insufficient here. The 2-aminoquinoline moiety is metabolically active; liver enzymes can N-hydroxylate the exocyclic amine, creating electrophilic species capable of DNA adduct formation. Furthermore, the 7-methoxy group increases lipophilicity, potentially enhancing dermal absorption.

Operational Status:

  • Solid State: High Risk (Inhalation of dust/aerosol).

  • Solution: Moderate Risk (Dermal absorption).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on single barriers. The following system uses a "redundancy" approach to prevent exposure.

Protection ZoneRecommended EquipmentScientific Rationale
Respiratory P100/N95 Respirator (if outside hood) or Powered Air Purifying Respirator (PAPR) for >1g scale.Particulates of aminoquinolines are potent respiratory irritants (STOT-SE). Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.
Dermal (Hands) Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene.Breakthrough Time: Standard nitrile degrades upon exposure to organic solvents (DCM/DMSO) often used with this compound. The inner glove protects against the solvent carrying the mutagen.
Ocular Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient.Crystalline fines can bypass side-shields. Quinoline derivatives are severe eye irritants (Category 2A).
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.Cotton absorbs and holds chemicals against the skin. Disposable Tyvek prevents cross-contamination of shared workspaces.

Part 3: Engineering Controls & Containment

The hierarchy of control dictates that PPE is the last line of defense. Engineering controls are primary.

Solid Handling (Weighing & Transfer)
  • Requirement: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar or antistatic gun before weighing. Substituted quinolines are often electrostatic powders; "flying" particles are a major contamination vector.

Solubilization
  • Solvent Choice: Dissolve in DMSO or Methanol inside the hood immediately after weighing.

  • Closed Systems: Once in solution, keep vessels capped. Septum-sealed vials are preferred to open beakers to prevent aerosolization during pipetting.

Part 4: Operational Workflow (Step-by-Step)

This workflow minimizes the "Time-at-Risk" (TaR) for the operator.

Step 1: Preparation

  • Don full PPE (Double gloves, Goggles, Lab coat).

  • Place a disposable absorbent mat (plastic side down) in the fume hood. This captures any micro-spills, preventing the quinoline from contaminating the permanent hood surface.

Step 2: Weighing Protocol

  • Tare the receiving vial with its cap on.

  • Open the source container only inside the hood.

  • Transfer solid using a disposable spatula. Do not use metal spatulas that require washing; use disposable plastics to eliminate cleaning risk.

  • Recap immediately. Wipe the exterior of the vial with a Kimwipe dampened in methanol. Dispose of the Kimwipe as hazardous solid waste.

Step 3: Reaction & Cleanup [1]

  • Add solvent via syringe through a septum if possible.

  • Upon completion, place all contaminated solids (spatulas, weigh boats, gloves) into a dedicated "Cytotoxic/Genotoxic" waste bag.

Part 5: Logic Visualization (Safety Decision Tree)

The following diagram illustrates the decision-making process for handling this compound based on scale and state.

SafetyProtocol Start Start: Handling 7-Methoxy-4-methylquinolin-2-amine StateCheck State of Matter? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid ScaleCheck Scale > 100mg? Solid->ScaleCheck SolventCheck Solvent: DMSO/DMF? Liquid->SolventCheck HighContainment REQ: Powder Hood / Glovebox + Double Gloves + Static Control ScaleCheck->HighContainment Yes StdContainment REQ: Fume Hood + N95 Backup + Wet Wipe Decon ScaleCheck->StdContainment No PermeationRisk HIGH RISK: Enhanced Skin Absorption REQ: Butyl/Silver Shield Gloves SolventCheck->PermeationRisk Yes (Penetrating Solvent) StdRisk Std Risk: Splash Protection REQ: Nitrile Double Glove SolventCheck->StdRisk No (Volatile Solvent)

Figure 1: Risk Assessment Decision Tree. Note that DMSO solutions require specialized glove materials due to the solvent's ability to carry the amine through standard nitrile.

Part 6: Disposal & Deactivation

Improper disposal of aminoquinolines is a significant environmental hazard due to their aquatic toxicity and persistence.

  • Solid Waste:

    • Segregate into High Hazard / Cytotoxic Waste streams. Do not place in general chemical trash.[2]

    • Label clearly: "Contains Mutagenic Aminoquinoline."

  • Liquid Waste:

    • Aqueous: Do not pour down the drain. Collect in "Basic Organic Aqueous" waste.

    • Organic: Collect in "Halogenated" or "Non-Halogenated" waste depending on the solvent.

  • Deactivation (Spill Response):

    • If spilled, do not just wipe. Treat the area with a 10% Bleach (Sodium Hypochlorite) solution followed by water. Oxidation helps degrade the electron-rich quinoline ring system, reducing biological activity before cleanup [1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13685551, 7-Methoxy-4-methylquinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

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